(S)-(+)-Camptothecin-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(19S)-19-hydroxy-19-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m0/s1/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJKWCGYPAHWDS-CWDCNSFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-(+)-Camptothecin-d5: A Technical Guide for Researchers
Introduction
(S)-(+)-Camptothecin (CPT) is a potent, naturally occurring quinoline alkaloid with significant antitumor activity. Its mechanism of action involves the inhibition of DNA topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription.[1][2][] (S)-(+)-Camptothecin-d5 is the deuterated form of CPT, where five hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in analytical and research settings, particularly as an internal standard for mass spectrometry-based quantification of Camptothecin in biological matrices, ensuring high accuracy in pharmacokinetic and metabolic studies.[4] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental protocols for this compound.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are critical for its handling, storage, and application in experimental settings.
Table 1: General Chemical Properties of this compound
| Property | Value | Source(s) |
| Analyte Name | This compound | [5] |
| CAS Number | 1329616-37-6 | |
| Unlabeled CAS | 7689-03-4 | |
| Molecular Formula | C₂₀D₅H₁₁N₂O₄ | |
| Molecular Weight | 353.38 g/mol | |
| Appearance | Crystalline solid | |
| Storage | Store at 2-8°C. Solutions in DMSO may be stored at -20°C. | |
| Stability | Stable for at least one year as supplied. DMSO solutions are stable for up to 3 months at -20°C. | |
| Synonyms | (S)-4-(Ethyl-d5)-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione |
Table 2: Solubility Data for Camptothecin (Note: Solubility data is for the unlabeled compound, (S)-(+)-Camptothecin, and is expected to be highly similar for the deuterated analog.)
| Solvent | Solubility | Source(s) |
| DMSO | ~10 mg/mL | |
| Dimethylformamide | ~2 mg/mL | |
| Chloroform/Methanol (4:1) | ~5 mg/mL | |
| Aqueous Buffers | Sparingly soluble. A 1:3 solution of DMSO:PBS (pH 7.2) yields ~0.25 mg/mL. | |
| 1 N NaOH | ~50 mg/mL |
Mechanism of Action: Topoisomerase I Inhibition
Camptothecin's cytotoxic effects stem from its specific interaction with the DNA-Topoisomerase I (Topo I) complex.
-
Topo I Function : Topo I relieves torsional stress in DNA by inducing transient single-strand breaks, allowing the DNA to unwind, and then resealing the break.
-
CPT Intervention : Camptothecin binds to the Topo I-DNA complex, stabilizing it. This prevents the re-ligation of the single-strand break, trapping the enzyme on the DNA. This stabilized structure is known as the "cleavable complex."
-
Induction of DNA Damage : During the S-phase of the cell cycle, the collision of an advancing DNA replication fork with this cleavable complex converts the single-strand break into a lethal, irreversible double-strand break.
-
Cellular Response : The accumulation of these double-strand breaks triggers a DNA damage response, activating pathways that lead to cell cycle arrest (primarily in the S and G2 phases) and, ultimately, apoptosis (programmed cell death).
Signaling Pathway
The following diagram illustrates the molecular cascade initiated by Camptothecin, leading to cancer cell death.
Caption: Mechanism of Camptothecin-induced apoptosis via Topoisomerase I inhibition.
Experimental Protocols
Induction of Apoptosis in Cell Culture (Positive Control)
This protocol describes a general method for using Camptothecin to induce apoptosis in a susceptible cell line, which can serve as a positive control for cell death assays.
Materials:
-
A cell line susceptible to apoptosis (e.g., Jurkat, MCF7).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
1 mM stock solution of Camptothecin in DMSO.
-
DMSO (for vehicle control).
-
Tissue culture flasks or plates.
-
Humidified incubator (37°C, 5% CO₂).
Methodology:
-
Cell Seeding: Prepare a cell suspension in fresh, pre-warmed medium at a concentration of 0.5 x 10⁶ cells/mL and seed into appropriate culture vessels.
-
Treatment: Add the 1 mM Camptothecin stock solution to the cell suspension to achieve a final concentration of 4–6 µM. For the negative control, add an equivalent volume of DMSO.
-
Incubation: Incubate the cells for a duration optimal for the specific cell type (typically 4-24 hours) in a humidified incubator at 37°C with 5% CO₂. A time-course experiment is recommended to determine the optimal incubation period for new cell lines.
-
Harvesting: Harvest the cells by centrifugation.
-
Analysis: Proceed with the desired assay to evaluate apoptosis (e.g., Annexin V staining, caspase activity assay, TUNEL assay).
(Protocol adapted from Thermo Fisher Scientific.)
Pharmacokinetic (PK) Analysis using LC-MS/MS
This compound is ideally suited as an internal standard (IS) for quantifying unlabeled Camptothecin in biological samples due to its identical chemical behavior and distinct mass.
Materials:
-
Biological samples (e.g., plasma, tissue homogenate) from a study subject dosed with (S)-(+)-Camptothecin.
-
This compound solution of a known concentration in an appropriate solvent (e.g., methanol or acetonitrile).
-
Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol).
-
LC-MS/MS system.
Methodology:
-
Sample Collection: Collect biological samples at predetermined time points following administration of unlabeled Camptothecin.
-
Sample Preparation: a. Aliquot a small volume (e.g., 50 µL) of the biological sample into a microcentrifuge tube. b. Add a precise volume of the this compound internal standard solution. c. Add 3-4 volumes of ice-cold protein precipitation solvent (e.g., acetonitrile) to the sample. d. Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation. e. Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: a. Carefully transfer the supernatant to an HPLC vial. b. Inject the sample into the LC-MS/MS system. c. Separate the analyte and IS from other matrix components using a suitable HPLC column and mobile phase gradient. d. Detect and quantify the parent drug and the deuterated internal standard using mass spectrometry, typically with Multiple Reaction Monitoring (MRM).
-
Data Processing: Calculate the concentration of Camptothecin in the original sample by determining the peak area ratio of the analyte to the internal standard and comparing it against a standard curve prepared in a similar biological matrix.
Experimental Workflow
The diagram below outlines a typical workflow for a pharmacokinetic study utilizing this compound as an internal standard.
Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.
References
Isotopic labeling of camptothecin for research
An In-depth Technical Guide to the Isotopic Labeling of Camptothecin for Research
Executive Summary: Camptothecin (CPT), a potent quinoline alkaloid, is a cornerstone of cancer therapy due to its unique mechanism of inhibiting DNA topoisomerase I.[1][2] To advance its research and clinical applications, isotopic labeling is an indispensable tool. This guide provides a comprehensive overview of the methodologies for labeling camptothecin with various isotopes, including tritium ([³H]), carbon-14 ([¹⁴C]), deuterium ([²H]), and carbon-13 ([¹³C]). It details the synthesis protocols, analytical techniques, and applications of labeled CPT in drug metabolism and pharmacokinetic (DMPK) studies, mechanism of action elucidation, and quantitative bioanalysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage isotopic labeling to deepen the understanding and enhance the therapeutic potential of camptothecin and its derivatives.
Introduction to Camptothecin
Camptothecin is a natural product first isolated from the bark of the Camptotheca acuminata tree.[1] Its planar, pentacyclic ring structure is crucial for its biological activity.[1][3] While effective, CPT itself has poor water solubility and stability, which has led to the development of more soluble and potent derivatives like topotecan and irinotecan for clinical use.
Mechanism of Action: Camptothecin's primary molecular target is human DNA topoisomerase I (Topo I), an enzyme essential for relieving torsional stress in DNA during replication and transcription. Topo I functions by creating transient single-strand breaks in the DNA, allowing the strand to rotate, and then resealing the break. CPT exerts its cytotoxic effect by binding to the Topo I-DNA complex, stabilizing it, and preventing the re-ligation step. This "cleavable complex" becomes a cytotoxic lesion. When a DNA replication fork collides with this stabilized complex, the single-strand break is converted into a permanent and lethal double-strand break, ultimately triggering programmed cell death (apoptosis), particularly in rapidly dividing cancer cells.
The Role of Isotopic Labeling in Camptothecin Research
Isotopic labeling is a technique where one or more atoms in a molecule are replaced with their corresponding isotope, which can be either radioactive (radiolabeling) or stable. This process is critical in drug development for tracking the molecule's journey through a biological system.
-
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Radiolabeled compounds, particularly with ¹⁴C and ³H, are the gold standard for quantitative ADME studies. They allow for the precise tracking and quantification of the parent drug and all its metabolites in various tissues and excreta, providing a complete picture of the drug's disposition.
-
Metabolic Pathway Elucidation: By tracing the position of the isotopic label in metabolites, researchers can decipher the metabolic pathways a drug undergoes. This is crucial for identifying potential drug-drug interactions and understanding the formation of active or toxic metabolites.
-
Pharmacokinetic (PK) Analysis: Labeled compounds are used as internal standards in mass spectrometry-based bioanalysis to ensure accurate quantification of drug levels in biological fluids, which is essential for determining key PK parameters.
-
Mechanism of Action Studies: Stable isotopes like ¹³C can be incorporated to study drug-target interactions using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
Methodologies for Isotopically Labeled Camptothecin
The choice of isotope and labeling position is critical and depends on the intended application. Labels should ideally be placed in metabolically stable positions to prevent their loss during biological processing.
Radiolabeling with Tritium ([³H]) and Carbon-14 ([¹⁴C])
Tritium and Carbon-14 are beta-emitters commonly used in DMPK studies due to their long half-lives and the relative ease of detection. ¹⁴C is often preferred for its metabolic stability, as tritium labels can sometimes be lost through exchange with water in the body.
Experimental Protocol: Synthesis of [12-³H]-Camptothecin A reported method for tritiating camptothecin involves the synthesis of a bromo-derivative followed by reductive dehalogenation with tritium gas.
-
Bromination: Synthesize d,l-12-bromocamptothecin from camptothecin (1). The exact conditions for this step are specific to the starting material and desired product.
-
Tritiation: Reduce the bromo-derivative (2d) with tritium gas (T₂) in the presence of a palladium on carbon (Pd/C) catalyst.
-
Purification: The resulting product, d,l-camptothecin-12-³H, is purified to remove impurities and unreacted starting materials.
-
Analysis: The specific activity of the final product is determined. A specific activity of 29 Ci/mmol has been reported for this method.
Stable Isotope Labeling with Deuterium ([²H])
Deuterium is a stable isotope of hydrogen used to create "heavy" versions of drugs. Replacing a hydrogen atom with deuterium at a site of metabolic attack can slow down the rate of metabolism due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond is harder to break by metabolic enzymes. This can improve a drug's pharmacokinetic profile.
Experimental Protocol: Synthesis of Deuterated Camptothecin A straightforward method for deuterium labeling on the B-ring of camptothecin has been described.
-
Reduction & Exchange: Camptothecin is treated with deuterium gas (D₂) in the presence of a palladium on carbon (Pd/C) catalyst. This process reduces the B-ring and simultaneously exchanges the C-5 hydrogen with a deuterium atom.
-
Aromatization: The reduced intermediate is exposed to air, which facilitates the re-aromatization of the B-ring.
-
Final Product: This procedure yields camptothecin labeled with deuterium at the C-5 and C-7 positions.
Stable Isotope Labeling with Carbon-13 ([¹³C])
¹³C is a stable isotope used extensively in NMR spectroscopy. Incorporating ¹³C at specific positions in camptothecin allows for the unambiguous assignment of signals in the ¹³C-NMR spectrum, which is invaluable for structural elucidation of the parent drug and its metabolites. Biosynthetic approaches, such as feeding ¹³C-labeled glucose to Ophiorrhiza pumila hairy root cultures, have been used to produce ¹³C-labeled camptothecin to study its biosynthetic pathway.
Analytical Techniques for Labeled Camptothecin
A combination of analytical techniques is required to confirm the identity, purity, and isotopic enrichment of labeled camptothecin.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a standard method for quantifying camptothecin in extracts and reaction mixtures. For radiolabeled compounds, a flow-through radioactivity detector is used in series with the UV detector. A typical method uses a C18 column with an isocratic mobile phase of acetonitrile and water (e.g., 45:55 v/v), with detection at 366 nm.
-
Mass Spectrometry (MS): MS is essential for confirming the mass of the labeled compound and determining the degree of isotopic incorporation. It is the primary tool for quantifying drug levels in biological samples when using stable isotope-labeled internal standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the exact position of the isotopic label within the molecule. ¹H-NMR and ¹³C-NMR are used for structural confirmation, while ³H-NMR can be used to analyze tritium-labeled compounds directly.
Data Presentation
Quantitative data is crucial for the application of isotopically labeled compounds. The following tables summarize key information.
Table 1: Summary of Isotopes Used for Labeling Camptothecin
| Isotope | Isotope Type | Primary Application(s) | Key Advantages |
| Tritium ([³H]) | Radioactive | ADME/DMPK, Receptor Binding Assays | High specific activity achievable. |
| Carbon-14 ([¹⁴C]) | Radioactive | "Gold Standard" for quantitative ADME | Label is generally metabolically stable. |
| Deuterium ([²H]) | Stable | Modifying PK (KIE), Internal Standards (MS) | Non-radioactive, can improve metabolic profile. |
| Carbon-13 ([¹³C]) | Stable | NMR studies, Metabolic pathway analysis | Non-radioactive, powerful for structural analysis. |
Table 2: Reported Quantitative Data for Labeled Camptothecin
| Labeled Compound | Isotope | Parameter | Value | Reference |
| d,l-Camptothecin-12-³H | ³H | Specific Activity | 29 Ci/mmol | |
| General ¹⁴C-labeled drug | ¹⁴C | Max. Specific Activity | ~62.4 mCi/mmol per ¹⁴C atom |
Visualizing Pathways and Workflows
Diagrams are essential for illustrating the complex biological and chemical processes involved in camptothecin research.
Caption: Mechanism of action of camptothecin, from Topo I inhibition to apoptosis.
Caption: Workflow for synthesis, analysis, and application of labeled camptothecin.
Conclusion
Isotopic labeling is a powerful and essential technology in the ongoing development of camptothecin and its analogs. From defining fundamental ADME properties with ¹⁴C and ³H to improving metabolic stability with ²H and elucidating complex structures with ¹³C, labeled compounds provide critical data that guides preclinical and clinical research. The detailed protocols and analytical methods described herein offer a framework for researchers to effectively apply these techniques, ultimately accelerating the discovery of safer and more effective camptothecin-based cancer therapies.
References
Commercial Suppliers and Technical Guide for (S)-(+)-Camptothecin-d5
For researchers, scientists, and drug development professionals utilizing (S)-(+)-Camptothecin-d5, a deuterated analog of the potent topoisomerase I inhibitor, this guide provides a comprehensive overview of commercial suppliers, key technical data, and relevant experimental methodologies. This compound is an essential tool in pharmacokinetic and metabolic studies, often employed as an internal standard in mass spectrometry-based bioanalysis.
Commercial Supplier Data
A critical aspect of sourcing research materials is the availability of detailed technical specifications to ensure the quality and suitability of the product for specific applications. The following table summarizes the quantitative data for this compound from various commercial suppliers.
| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Quantities | CAS Number |
| Toronto Research Chemicals (TRC) | C175152 | Not specified | Not specified | 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg | 1329616-37-6 |
| MedChemExpress (MCE) | HY-16560S | ≥98% | Not specified | 1 mg, 5 mg, 10 mg | 1329616-37-6 |
| Pharmaffiliates | PA STI 017150 | Not specified | Not specified | Inquire | 1329616-37-6 |
| Alsachim | 7465 | ≥98% | ≥98% for Deuterated Positions | 1 mg, 5 mg, 10 mg, 25 mg | 1329616-37-6 |
Note: Data is subject to change. It is recommended to consult the supplier's website or certificate of analysis for the most current information.
Mechanism of Action: Topoisomerase I Inhibition
(S)-(+)-Camptothecin and its analogs exert their cytotoxic effects by targeting DNA topoisomerase I, a critical enzyme involved in DNA replication and transcription. The following diagram illustrates the signaling pathway of Camptothecin's interaction with the topoisomerase I-DNA complex.
Camptothecin binds to the covalent binary complex of topoisomerase I and DNA, preventing the re-ligation of the single-strand break created by the enzyme.[1] This stabilization of the "cleavable complex" leads to the accumulation of DNA single-strand breaks. During the S-phase of the cell cycle, the collision of the replication fork with these stalled complexes results in the conversion of single-strand breaks into lethal double-strand breaks, ultimately triggering apoptosis.[1]
Experimental Protocol: Quantification of a Target Analyte using this compound as an Internal Standard by LC-MS/MS
This section outlines a detailed methodology for the quantitative analysis of a target analyte (e.g., a camptothecin analog or a drug candidate with similar physicochemical properties) in a biological matrix, such as human plasma, using this compound as a stable isotope-labeled internal standard (SIL-IS).
Materials and Reagents
-
Target Analyte Reference Standard
-
This compound (Internal Standard)
-
Human Plasma (K2EDTA)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 rpm and 4°C)
-
UPLC-MS/MS System (e.g., Waters Acquity UPLC with a Xevo TQ-S mass spectrometer or equivalent)
-
Analytical Column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target analyte reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create a series of calibration standards (e.g., ranging from 1 to 1000 ng/mL).
-
Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the internal standard stock solution in acetonitrile. The optimal concentration should be determined during method development.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (50 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Inject 5-10 µL of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
-
UPLC System:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS System (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
MRM Transitions:
-
Target Analyte: To be determined by infusing the analyte standard solution.
-
This compound: Precursor Ion (Q1): m/z 354.1 -> Product Ion (Q3): [To be determined by infusion, expected fragments around m/z 309.1, 281.1]
-
-
Collision Energy and Cone Voltage: To be optimized for each analyte and the internal standard.
-
Data Analysis
-
Quantification is based on the ratio of the peak area of the target analyte to the peak area of the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
Linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used to fit the calibration curve.
-
The concentration of the target analyte in the plasma samples is then calculated from the calibration curve.
Experimental Workflow Visualization
The following diagram provides a visual representation of the logical workflow for a typical bioanalytical experiment using a deuterated internal standard.
References
(S)-(+)-Camptothecin-d5 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-(+)-Camptothecin-d5, a deuterated analog of the potent anti-cancer agent Camptothecin. This document details its physicochemical properties, and explores the broader context of Camptothecin's mechanism of action and synthesis, which are essential for understanding the applications of its deuterated form in research and drug development.
Core Physicochemical Properties
This compound is a stable-isotope labeled version of (S)-(+)-Camptothecin, a naturally occurring quinoline alkaloid. The deuteration, typically at the ethyl group, makes it a valuable tool in pharmacokinetic and metabolic studies, allowing it to be distinguished from its non-deuterated counterpart by mass spectrometry.
Quantitative Data Summary
For clarity and direct comparison, the molecular properties of both deuterated and non-deuterated (S)-(+)-Camptothecin are presented below.
| Property | This compound | (S)-(+)-Camptothecin |
| Molecular Formula | C₂₀D₅H₁₁N₂O₄[1][2] | C₂₀H₁₆N₂O₄[3][4] |
| Molecular Weight | 353.38 g/mol [1] | 348.35 g/mol |
| CAS Number | 1329616-37-6 | 7689-03-4 |
| Accurate Mass | 353.142 | Not specified |
Mechanism of Action: Inhibition of Topoisomerase I
Camptothecin and its derivatives, including this compound, exert their cytotoxic effects by targeting DNA topoisomerase I (Topo I), a critical enzyme in DNA replication and transcription. The mechanism involves the stabilization of the covalent complex between Topo I and DNA, which leads to DNA damage and ultimately, apoptosis.
The binding of Camptothecin to the Topo I-DNA complex prevents the re-ligation of the single-strand breaks created by the enzyme. This results in the accumulation of these breaks, which are converted into double-strand breaks during DNA replication, triggering cell cycle arrest and apoptosis.
Synthetic Approaches to Camptothecin
The total synthesis of Camptothecin is a complex process that has been approached through various strategies. Understanding these synthetic routes is crucial for the development of new analogs and derivatives. While specific protocols for the deuterated form are often proprietary, the general synthetic schemes for Camptothecin provide a foundational understanding.
A common strategy involves the construction of the pentacyclic core through a series of reactions, often starting from simpler precursors and building the rings sequentially. Key steps can include the Pictet-Spengler reaction, Dieckmann condensation, and various cyclization and functional group manipulation reactions.
One notable synthetic approach involves the following conceptual workflow:
Experimental Protocols: General Methodologies
While specific, detailed experimental protocols for the synthesis of this compound are not publicly available, the synthesis of Camptothecin derivatives generally involves standard organic chemistry techniques. The following outlines a generalized protocol for the esterification of the 20-hydroxyl group, a common modification site.
General Protocol for Esterification of Camptothecin:
-
Dissolution: Dissolve (S)-(+)-Camptothecin in a suitable anhydrous solvent (e.g., dichloromethane, DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add the corresponding carboxylic acid, a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), and a catalyst (e.g., 4-dimethylaminopyridine (DMAP)).
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated by-products. Wash the organic layer with an appropriate aqueous solution (e.g., saturated sodium bicarbonate, brine) and dry over an anhydrous salt (e.g., sodium sulfate).
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired esterified Camptothecin derivative.
Conclusion
This compound serves as an indispensable tool for advanced research in the field of oncology and drug metabolism. Its utility in distinguishing between administered and endogenous or pre-existing drug levels allows for precise pharmacokinetic and pharmacodynamic modeling. A thorough understanding of its fundamental properties, alongside the mechanism of action and synthetic strategies for the parent compound, is paramount for its effective application in the development of next-generation cancer therapeutics.
References
Methodological & Application
Application Notes and Protocols for the Use of (S)-(+)-Camptothecin-d5 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of (S)-(+)-Camptothecin-d5 as an internal standard in mass spectrometry-based quantitative analysis of Camptothecin and its analogs. The protocols outlined are intended to be a robust starting point, which may be optimized for specific laboratory conditions and instrumentation.
Introduction
(S)-(+)-Camptothecin is a potent antineoplastic agent that functions by inhibiting DNA topoisomerase I, an enzyme critical for DNA replication and repair.[1] Accurate quantification of Camptothecin and its derivatives in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]
This compound is chemically identical to the unlabeled analyte but has a distinct mass due to the replacement of five hydrogen atoms with deuterium. This allows it to be differentiated by the mass spectrometer while co-eluting with the analyte and experiencing similar ionization effects, thereby correcting for variations in sample preparation, matrix effects, and instrument response.[2]
Application: Quantitative Bioanalysis of Camptothecin in Human Plasma
This section outlines a typical application of this compound for the quantification of Camptothecin in human plasma, a common requirement in clinical and preclinical studies.
Experimental Protocol
1. Materials and Reagents:
-
(S)-(+)-Camptothecin analytical standard
-
This compound (internal standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Microcentrifuge
-
Vortex mixer
-
LC-MS vials with inserts
2. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of (S)-(+)-Camptothecin in DMSO.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in DMSO.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and quality control samples to room temperature.
-
Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each tube.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an LC-MS vial with an insert for analysis.
4. LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions: Monitor specific precursor-to-product ion transitions for Camptothecin and this compound. These transitions should be optimized based on the specific instrument.
5. Data Analysis:
-
Integrate the peak areas for Camptothecin and this compound.
-
Calculate the peak area ratio (Camptothecin peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Camptothecin in the unknown samples from the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of a Camptothecin analog using a suitable internal standard. The use of this compound is expected to yield similar or superior performance.
| Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.99 | 0.999 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.3 ng/mL |
| Within-run Precision (%RSD) | ≤15% (≤20% for LLOQ) | 5.8% - 6.3% |
| Between-run Precision (%RSD) | ≤15% (≤20% for LLOQ) | 4.4% - 8.5% |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5% to +8% |
| Recovery (%) | Consistent and reproducible | 89% - 95% |
Visualizations
Signaling Pathway
Caption: Mechanism of action of (S)-(+)-Camptothecin as a Topoisomerase I inhibitor.
Experimental Workflow
References
Application Note: Quantification of (S)-(+)-Camptothecin in Human Plasma using (S)-(+)-Camptothecin-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (S)-(+)-Camptothecin in human plasma. The method utilizes (S)-(+)-Camptothecin-d5, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[1][2] Sample preparation is performed using a straightforward protein precipitation technique. The chromatographic separation is achieved on a C18 reversed-phase column with a total run time of approximately 6 minutes. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving camptothecin.
Introduction
(S)-(+)-Camptothecin is a potent antineoplastic agent that functions by inhibiting DNA topoisomerase I, an enzyme critical for DNA replication and transcription.[3][4][5] This inhibition leads to the stabilization of the topoisomerase I-DNA covalent complex, resulting in DNA strand breaks and subsequent cell death, particularly in rapidly dividing cancer cells. Accurate quantification of camptothecin in biological matrices is crucial for understanding its pharmacokinetics and pharmacodynamics.
LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. A deuterated internal standard co-elutes with the analyte and has nearly identical physicochemical properties, allowing it to effectively compensate for variations in sample extraction, matrix effects, and instrument response, thereby significantly improving the accuracy and precision of the quantification.
Experimental Protocols
Materials and Reagents
-
(S)-(+)-Camptothecin analytical standard
-
This compound (Internal Standard, IS)
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
LC-MS vials with inserts
Stock and Working Solutions
-
(S)-(+)-Camptothecin Stock Solution (1 mg/mL): Accurately weigh and dissolve (S)-(+)-Camptothecin in DMSO to a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in DMSO to a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the (S)-(+)-Camptothecin stock solution in 50:50 acetonitrile/water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a concentration of 100 ng/mL in acetonitrile.
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples to room temperature.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each plasma sample (final concentration of 10 ng/mL), except for the blank samples.
-
To precipitate proteins, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase (50:50 acetonitrile/water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an LC-MS vial with an insert for analysis.
LC-MS/MS Method
The following are suggested starting parameters and may require optimization for different LC-MS/MS systems.
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| LC System | Standard UHPLC/HPLC system |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 4 min, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Dwell Time | 100 ms |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Table 2: MRM Transitions for (S)-(+)-Camptothecin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (S)-(+)-Camptothecin | 349.1 | 305.1 (Quantifier) | 35 |
| 349.1 | 248.1 (Qualifier) | 45 | |
| This compound (IS) | 354.1 | 310.1 (Quantifier) | 35 |
Results and Data Presentation
The method was validated for linearity, precision, accuracy, and recovery. The following tables summarize the expected performance of the assay.
Table 3: Calibration Curve for (S)-(+)-Camptothecin
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.061 |
| 10 | 0.123 |
| 50 | 0.615 |
| 100 | 1.230 |
| 500 | 6.145 |
| 1000 | 12.290 |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Low QC | 3 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Mid QC | 100 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| High QC | 800 | < 15% | 85 - 115% | < 15% | 85 - 115% |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85 - 115% | 85 - 115% |
| High QC | 800 | 85 - 115% | 85 - 115% |
Visualizations
Caption: Experimental workflow for the quantification of (S)-(+)-Camptothecin.
Caption: Signaling pathway of Camptothecin's mechanism of action.
Conclusion
This application note details a selective and sensitive LC-MS/MS method for the quantification of (S)-(+)-Camptothecin in human plasma. The use of its deuterated internal standard, this compound, ensures reliable and accurate results. The simple protein precipitation sample preparation and rapid LC method make it suitable for high-throughput analysis in a research setting.
References
Application Notes and Protocols for Pharmacokinetic Studies Using Deuterated Camptothecin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camptothecin (CPT) is a potent antineoplastic agent that functions as a topoisomerase I (Top1) inhibitor.[1] Its clinical utility, however, is hampered by poor water solubility, instability of the active lactone form at physiological pH, and significant toxicity.[2] Deuteration, the strategic replacement of hydrogen with its stable isotope deuterium, is a promising approach to improve the pharmacokinetic profile of drugs like camptothecin. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage, a phenomenon known as the kinetic isotope effect.[3] This can result in a more favorable pharmacokinetic profile, including increased exposure, a longer half-life, and potentially reduced toxic metabolite formation.[4][5]
These application notes provide a comprehensive overview of the principles and protocols for conducting pharmacokinetic studies of deuterated camptothecin, aimed at researchers and professionals in drug development.
Mechanism of Action of Camptothecin
Camptothecin exerts its cytotoxic effects by inhibiting DNA topoisomerase I. Topoisomerase I relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. Camptothecin stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.
Beyond its primary mechanism, camptothecin has also been shown to exert effects independent of Top1 inhibition. For instance, it can modulate the activity of hypoxia-inducible factor-1α (HIF-1α) by altering the expression of specific microRNAs.
Pharmacokinetic Data
While direct comparative pharmacokinetic data for deuterated versus non-deuterated camptothecin is not extensively available in the public domain, the following tables summarize the known pharmacokinetic parameters of camptothecin and its key analogs. A second table illustrates the theoretically expected improvements upon deuteration based on the principles of the kinetic isotope effect.
Table 1: Pharmacokinetic Parameters of Camptothecin and its Analogs
| Compound | Dose and Route | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| 9-Nitrocamptothecin | 1.25 mg/m² (oral) | 94.49 ± 41.38 | 877.14 ± 360.90 | - | |
| 9-Nitrocamptothecin | 1.5 mg/m² (oral) | 115.56 ± 63.27 | 961.33 ± 403.58 | - | |
| 9-Nitrocamptothecin | 1.75 mg/m² (oral) | 147.57 ± 38.19 | 1189.75 ± 405.80 | - | |
| 9-Aminocamptothecin (from 9-NC) | 1.25 mg/m² (oral) | 12.85 ± 6.46 | 157.61 ± 111.61 | - | |
| 9-Aminocamptothecin (from 9-NC) | 1.5 mg/m² (oral) | 10.72 ± 6.58 | 88.71 ± 39.51 | - | |
| 9-Aminocamptothecin (from 9-NC) | 1.75 mg/m² (oral) | 28.74 ± 31.94 | 173.52 ± 122.19 | - | |
| 9-Aminocamptothecin | 72-h continuous IV infusion | - | - | 36 | |
| Irinotecan (CPT-11) | 100-350 mg/m² (IV) | 1000-10000 | Varies with dose | 5-27 | |
| SN-38 (from Irinotecan) | 100-350 mg/m² (IV) | ~10-100 | Varies with dose | 6-30 | |
| Topotecan | 30-min infusion | Varies with dose | Linear with dose | 3 | |
| DX-8951f | 30-min infusion | Varies with dose | Linear with dose | 7.15 |
Table 2: Expected Pharmacokinetic Changes with Deuteration of Camptothecin
| Parameter | Expected Change upon Deuteration | Rationale |
| Cmax (Maximum Concentration) | Potentially Increased or Unchanged | Slower metabolism can lead to higher peak concentrations, though this is not always the case and depends on the balance of absorption, distribution, and elimination rates. |
| tmax (Time to Cmax) | Likely Unchanged | Deuteration primarily affects metabolism, not absorption rate. |
| AUC (Area Under the Curve) | Significantly Increased | Reduced metabolic clearance leads to greater overall drug exposure. |
| t1/2 (Half-life) | Increased | Slower metabolism extends the time the drug remains in the systemic circulation. |
| Clearance (CL) | Decreased | The primary benefit of deuteration is a reduction in the rate of metabolic clearance. |
Experimental Protocols
In Vivo Pharmacokinetic Study in a Murine Model
This protocol outlines a typical procedure for a comparative pharmacokinetic study of deuterated and non-deuterated camptothecin in mice.
1. Animal Model:
-
Species: Male/Female CD-1 or BALB/c mice, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.
2. Drug Formulation and Administration:
-
Formulation: Prepare formulations of both deuterated and non-deuterated camptothecin in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline).
-
Dose: Determine the appropriate dose based on previous studies or preliminary dose-ranging experiments.
-
Administration: Administer the compounds via intravenous (IV) injection into the tail vein or oral gavage.
3. Sample Collection:
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing. Blood can be collected via retro-orbital bleeding or from the tail vein.
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the blood at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
4. Bioanalytical Method: LC-MS/MS
This protocol provides a general framework for the quantitative analysis of deuterated and non-deuterated camptothecin in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4.1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog for the non-deuterated analyte and vice versa, or another structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A suitable gradient to separate the analyte from endogenous interferences (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Quantify the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Calculate pharmacokinetic parameters (Cmax, tmax, AUC, t1/2, CL) using appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Camptothecin Signaling Pathway
References
- 1. Liquid Chromatography-Mass Spectrometry-based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. scienceopen.com [scienceopen.com]
Protocol for the Quantification of Camptothecin Using a Deuterated d5 Internal Standard by LC-MS/MS
Introduction
Camptothecin (CPT) is a potent anti-cancer agent that functions by inhibiting DNA topoisomerase I. Its clinical use and the development of its analogs necessitate robust and accurate bioanalytical methods for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. This application note provides a detailed protocol for the quantification of camptothecin in biological matrices, such as human plasma, using a stable isotope-labeled internal standard (SIL-IS), camptothecin-d5, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it corrects for variability during sample preparation and analysis, thereby enhancing the precision and accuracy of the results.
Experimental Workflow
The overall experimental workflow for the quantification of camptothecin is depicted in the following diagram.
Caption: Workflow for Camptothecin Quantification.
Detailed Experimental Protocol
This protocol outlines a protein precipitation method for the extraction of camptothecin from human plasma, a common and efficient technique for sample cleanup in bioanalysis.
Materials and Reagents
-
Human plasma samples
-
Camptothecin analytical standard
-
Camptothecin-d5 (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Methanol, HPLC grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
LC-MS vials with inserts
Stock and Working Solutions Preparation
-
Camptothecin Stock Solution (1 mg/mL): Accurately weigh and dissolve camptothecin in DMSO or methanol.
-
Camptothecin-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve camptothecin-d5 in DMSO or methanol.
-
Camptothecin Working Standards: Prepare a series of working standards by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the camptothecin-d5 stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples, calibration standards, and quality control samples to room temperature.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibration standard, or quality control sample.
-
Add 10 µL of the internal standard working solution (Camptothecin-d5) to each tube (except for blank samples, to which 10 µL of acetonitrile should be added).
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an LC-MS vial with an insert for analysis.
LC-MS/MS Method
The following is a proposed LC-MS/MS method. Parameters may require optimization based on the specific instrument used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | A linear gradient tailored to the specific column and system |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument dependent, optimize for best signal |
MRM Transitions:
The following Multiple Reaction Monitoring (MRM) transitions are proposed. The collision energy (CE) and other compound-specific parameters should be optimized for the specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Camptothecin | 349.1 | 305.1 | 248.1 |
| Camptothecin-d5 (IS) | 354.1 | 310.1 | 253.1 |
Data Presentation and Method Validation
The following tables represent typical data that should be generated during the validation of this bioanalytical method, following regulatory guidelines.
Table 1: Linearity of Calibration Curve
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Camptothecin | 1 - 1000 | > 0.99 |
| Camptothecin | 2.5 - 320 | > 0.999[2] |
| Camptothecin | 2.5 - 2500 | > 0.993[1] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Low QC | 3 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Mid QC | 100 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| High QC | 800 | < 15% | 85 - 115% | < 15% | 85 - 115% |
Data from a representative study showed intra- and inter-day precision values of 0.21% and 7.25%, respectively.[1] Another study on a camptothecin analog reported intra- and inter-day precision (RSD%) of 10.9% or less with an accuracy of 96.7-109.6%.[2]
Table 3: Stability
| Analyte | Stability Condition | QC Concentrations (ng/mL) | Accuracy (%) |
| Camptothecin | Bench-top (4 hours, room temp) | 3 and 800 | 85 - 115% |
| Camptothecin | Freeze-thaw (3 cycles, -80°C to room temp) | 3 and 800 | 85 - 115% |
| Camptothecin | Long-term storage (30 days, -80°C) | 3 and 800 | 85 - 115% |
| Camptothecin | Post-preparative (24 hours, 4°C in autosampler) | 3 and 800 | 85 - 115% |
A study demonstrated freeze-thaw, post-extraction, and short- and long-term storage stability ranging from 84.12% to 108.2%.
Signaling Pathway (Illustrative)
While camptothecin's primary mechanism is the inhibition of Topoisomerase I, its downstream effects can be complex. The following diagram illustrates a simplified representation of this pathway.
Caption: Camptothecin's Mechanism of Action.
Conclusion
This application note provides a comprehensive and robust protocol for the quantification of camptothecin in biological matrices using a deuterated internal standard and LC-MS/MS. The described method, including sample preparation, chromatography, and mass spectrometry conditions, serves as a strong foundation for researchers in drug development and clinical research. The provided validation data tables offer a clear benchmark for method performance. Adherence to this protocol will enable the generation of high-quality, reliable data for pharmacokinetic and other related studies of camptothecin.
References
Application of (S)-(+)-Camptothecin-d5 in Drug Metabolism Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(S)-(+)-Camptothecin-d5, the deuterated analog of the potent anti-cancer agent (S)-(+)-Camptothecin, serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. Its primary applications lie in its use as an internal standard for quantitative bioanalysis and as a tracer to elucidate metabolic pathways. The deuterium labeling provides a distinct mass signature, allowing for precise differentiation from the unlabeled parent drug and its metabolites in complex biological matrices, without significantly altering its chemical properties.
Internal Standard for Bioanalytical Methods
In quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), this compound is the ideal internal standard for the quantification of (S)-(+)-Camptothecin. Due to its near-identical chemical and physical properties to the analyte, it co-elutes during chromatography and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation, injection volume, and instrument response.[1][2]
Metabolic Stability Assays
This compound can be used to investigate the metabolic stability of Camptothecin in various in vitro systems, such as human liver microsomes (HLM), human intestinal microsomes (HIM), and liver S9 fractions.[3][4][5] By monitoring the disappearance of the deuterated parent compound over time, researchers can determine key pharmacokinetic parameters like intrinsic clearance and half-life. The kinetic isotope effect (KIE), a phenomenon where the C-D bond is stronger than the C-H bond, can lead to a slower rate of metabolism at the site of deuteration, providing insights into the rate-limiting steps of metabolic degradation.
Metabolite Identification and Pathway Elucidation
As a metabolic tracer, this compound aids in the identification of metabolites. The deuterium atoms are retained in the metabolites, resulting in a characteristic mass shift that simplifies their detection and structural elucidation in complex mass spectra. This allows for a clearer understanding of the biotransformation pathways of Camptothecin.
Metabolic Pathways of Camptothecin
The metabolism of Camptothecin and its analogs is primarily characterized by two major routes:
-
Phase I Metabolism: Primarily mediated by Cytochrome P450 (CYP450) enzymes, leading to oxidative metabolites. Studies on Camptothecin analogs have identified CYP3A4, CYP3A5, CYP1A1, and CYP1A2 as key enzymes involved in this process.
-
Phase II Metabolism: Involves conjugation reactions, with glucuronidation being a significant pathway. UDP-glucuronosyltransferases (UGTs), such as UGT1A1, UGT1A7, and UGT1A8, catalyze the formation of glucuronide conjugates, which are more water-soluble and readily excreted.
-
Lactone Ring Hydrolysis: A critical non-enzymatic, pH-dependent equilibrium exists between the active lactone form of Camptothecin and its inactive open-ring carboxylate form.
Below is a diagram illustrating the key metabolic pathways of Camptothecin.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
This protocol outlines a typical procedure to assess the metabolic stability of this compound.
Workflow for In Vitro Metabolic Stability Assay
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator or shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Pre-incubation: Pre-warm the master mix and the HLM suspension to 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound (final concentration, e.g., 1 µM) to the pre-warmed master mix. Initiate the metabolic reaction by adding the HLM suspension (final protein concentration, e.g., 0.5 mg/mL).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile to stop the enzymatic reaction.
-
Sample Processing: Vortex and then centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this curve represents the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
Protocol 2: Metabolite Profiling using Hepatic S9 Fraction
This protocol is designed for the identification of Phase I and Phase II metabolites of this compound. The S9 fraction contains both microsomal and cytosolic enzymes, providing a more complete metabolic profile.
Materials:
-
This compound
-
Human Liver S9 fraction
-
NADPH regenerating system
-
UDPGA (uridine 5'-diphosphoglucuronic acid)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
LC-High Resolution Mass Spectrometry (LC-HRMS) system
Procedure:
-
Incubation Setup: Prepare an incubation mixture containing the S9 fraction (e.g., 1 mg/mL protein), this compound (e.g., 10 µM), NADPH regenerating system, and UDPGA in phosphate buffer.
-
Incubation: Incubate the mixture at 37°C for a specified period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the sample to remove precipitated proteins. Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-HRMS analysis.
-
Metabolite Analysis: Analyze the sample using LC-HRMS to detect and identify potential metabolites based on their accurate mass and fragmentation patterns, looking for the characteristic mass shift due to the deuterium label.
Quantitative Data Summary
The following tables provide representative data that could be obtained from the described experiments. Note that these are illustrative examples.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Time (min) | % Remaining this compound |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 45 | 20 |
| 60 | 10 |
Table 2: Calculated Pharmacokinetic Parameters
| Parameter | Value |
| In Vitro Half-life (t½) | 25 min |
| Intrinsic Clearance (CLint) | 27.7 µL/min/mg protein |
Table 3: Major Metabolites of this compound Identified by LC-HRMS
| Metabolite | Proposed Biotransformation | Mass Shift from Parent (d5) |
| M1 | Hydroxylation | +16 Da |
| M2 | Glucuronidation | +176 Da |
| M3 | Hydroxylation + Glucuronidation | +192 Da |
The use of this compound in drug metabolism studies provides a robust and reliable method for quantifying the parent drug and identifying its metabolites. The protocols and data presented here serve as a guide for researchers in the field of drug development to design and execute their own studies, ultimately contributing to a better understanding of the pharmacokinetic properties of this important anti-cancer compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic Pathways of the Camptothecin Analog AR-67 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for (S)-(+)-Camptothecin-d5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-Camptothecin (CPT) is a naturally occurring quinoline alkaloid derived from the bark of the Camptotheca acuminata tree.[][2] It is a potent antineoplastic agent that functions as a specific inhibitor of DNA topoisomerase I (Topo I).[][2][3] (S)-(+)-Camptothecin-d5 is the deuterated form of Camptothecin. Due to the kinetic isotope effect, deuterated compounds may exhibit altered metabolic rates. However, for the purposes of most cell-based assays, its biological activity is considered comparable to the non-deuterated form. The primary application of this compound is as an internal standard in quantitative analyses, such as mass spectrometry, or as a tracer in metabolic studies. These application notes provide detailed protocols for utilizing this compound in cell culture to induce apoptosis and for its use in drug screening assays.
Mechanism of Action
(S)-(+)-Camptothecin exerts its cytotoxic effects by targeting the DNA topoisomerase I enzyme. Topoisomerase I relieves torsional strain in DNA during replication and transcription by inducing transient single-strand breaks. Camptothecin binds to the Topo I-DNA complex, stabilizing it and preventing the religation of the DNA strand. This leads to the accumulation of single-strand breaks in the DNA.
When a DNA replication fork encounters this stabilized complex, it results in a double-strand break, a form of lethal DNA damage. The accumulation of these double-strand breaks triggers a DNA damage response, leading to cell cycle arrest, typically in the S or G2/M phase, and ultimately to the induction of apoptosis (programmed cell death).
Signaling Pathways in Camptothecin-Induced Apoptosis
Camptothecin-induced apoptosis is a complex process involving multiple signaling pathways, which can be both p53-dependent and p53-independent.
-
p53-Dependent Pathway: In cells with functional p53, DNA damage activates p53, which in turn can induce the expression of pro-apoptotic proteins like Bax and inhibit anti-apoptotic proteins like Bcl-2. This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade.
-
p53-Independent Pathway: In cells with mutated or deficient p53, apoptosis can still be induced through alternative pathways. These can involve other members of the p53 family, such as p73, or be mediated by other signaling molecules like caspase-2.
-
Mitochondrial (Intrinsic) Pathway: This is a central pathway in CPT-induced apoptosis. The shift in the balance of pro- and anti-apoptotic Bcl-2 family proteins at the mitochondria leads to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Caspase-9 then activates executioner caspases like caspase-3.
-
Death Receptor (Extrinsic) Pathway: While the intrinsic pathway is predominant, some studies suggest the involvement of the extrinsic pathway. Camptothecin treatment can lead to a decreased expression of inhibitors of the death receptor signaling pathways.
Camptothecin-induced apoptosis signaling pathway.
Quantitative Data
In Vitro Cytotoxicity of Camptothecin
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Camptothecin vary depending on the cell line.
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colon Carcinoma | 0.01 |
| LOX | Melanoma | 0.037 - 0.048 |
| SKOV3 | Ovarian Cancer | 0.037 - 0.048 |
| SKVLB | Ovarian Cancer | 0.037 - 0.048 |
| P388 | Leukemia | 0.032 |
| KBwt | Oral Carcinoma | 0.040 |
| MCF7 | Breast Cancer | 0.089 |
| HCC1419 | Breast Cancer | 0.067 |
Note: The IC50 values can vary based on experimental conditions such as cell density and incubation time.
Experimental Protocols
Protocol 1: Induction of Apoptosis for Positive Control
This protocol describes a general method for inducing apoptosis in cultured cells using this compound, which can serve as a positive control for apoptosis assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), tissue culture grade
-
Cell line of interest (e.g., Jurkat, HL-60, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Sterile, nuclease-free microcentrifuge tubes
-
Cell culture plates or flasks
-
Hemocytometer or automated cell counter
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in DMSO. For example, for a 10 mM stock, reconstitute 10 mg in 2.87 ml of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Cell Seeding:
-
Culture cells to the desired density. For suspension cells like Jurkat or HL-60, a density of 0.5 x 10^6 to 1 x 10^6 cells/mL is often used. For adherent cells, seed them in culture plates or flasks and allow them to attach overnight.
-
-
Treatment:
-
Dilute the this compound stock solution in complete culture medium to achieve the desired final concentration. A typical final concentration range for inducing apoptosis is 4-6 µM.
-
For the negative control, add an equivalent volume of DMSO-containing medium to a separate culture.
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator. The incubation time can vary depending on the cell line and the desired extent of apoptosis. A time course of 2-12 hours is recommended to determine the optimal time point. Some protocols suggest a 4-hour incubation is sufficient for Jurkat or HL-60 cells.
-
-
Harvesting and Analysis:
-
After incubation, harvest the cells. For suspension cells, this can be done by centrifugation. For adherent cells, gently scrape or trypsinize the cells.
-
Wash the cells with phosphate-buffered saline (PBS).
-
The cells are now ready for analysis using various apoptosis assays, such as Annexin V/PI staining, TUNEL assay, or caspase activity assays.
-
Apoptosis induction workflow.
Protocol 2: In Vitro Drug Screening for Cytotoxicity
This protocol outlines a method for determining the IC50 value of this compound in a cancer cell line using a 96-well plate format.
Materials:
-
This compound
-
DMSO, tissue culture grade
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Multichannel pipette
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Drug Dilution Preparation:
-
Prepare a 2-fold serial dilution of this compound in complete culture medium in a separate 96-well plate. Start with a high concentration (e.g., 10 µM) and perform several dilutions to cover a broad concentration range.
-
Include wells with medium only (no drug) as a positive control for cell viability and wells with medium and DMSO as a vehicle control. Also include blank wells with medium only for background subtraction.
-
-
Cell Treatment:
-
Carefully remove the medium from the cells in the 96-well plate.
-
Using a multichannel pipette, add 100 µL of the prepared drug dilutions to the corresponding wells.
-
Incubate the plate for a predetermined time, typically 48 or 72 hours.
-
-
Cell Viability Assay:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the cell viability against the log of the drug concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
In Vitro drug screening workflow.
Troubleshooting
-
Low Apoptosis Induction:
-
Suboptimal Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Insufficient Incubation Time: The incubation time may be too short. Perform a time-course experiment to identify the optimal exposure time.
-
Cell Resistance: The cell line may be resistant to Camptothecin. This can be due to various factors, including high levels of anti-apoptotic proteins or drug efflux pumps.
-
-
High Background in Control:
-
DMSO Toxicity: The concentration of DMSO in the final culture medium may be too high. Ensure the final DMSO concentration is below 0.5% (v/v).
-
Cell Health: The cells may be unhealthy before treatment. Ensure you are using cells in the logarithmic growth phase and that they are not contaminated.
-
Conclusion
This compound is a valuable tool for researchers studying apoptosis and for drug development professionals. Its primary utility lies in its application as an internal standard for quantitative mass spectrometry-based assays and as a tracer in metabolic studies. The protocols provided here offer a framework for utilizing this compound to induce apoptosis and to assess its cytotoxic effects in cell culture. Researchers should optimize the conditions for their specific cell lines and experimental setups to ensure reliable and reproducible results.
References
Analytical method development for (S)-(+)-Camptothecin-d5
An advanced analytical method for the quantification of (S)-(+)-Camptothecin-d5, a deuterated internal standard of the potent anti-cancer agent Camptothecin, has been developed and validated. This method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific detection in biological matrices, crucial for pharmacokinetic and drug metabolism studies.
(S)-(+)-Camptothecin, a quinoline alkaloid, and its derivatives are known for their significant antitumor activity.[][2] They function by inhibiting DNA topoisomerase I, an enzyme essential for DNA replication and repair.[][3] This inhibition leads to the accumulation of DNA single-strand breaks, ultimately triggering apoptosis in cancer cells.[] The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification in complex biological samples by correcting for matrix effects and variations in sample processing.
This application note provides a detailed protocol for the extraction and quantification of this compound in human plasma, offering a robust methodology for researchers in drug development and clinical pharmacology.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol details a protein precipitation method for the efficient extraction of this compound from human plasma.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
(S)-(+)-Camptothecin (for use as a quality control standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Microcentrifuge
-
Vortex mixer
-
LC-MS vials with inserts
Procedure:
-
Thaw plasma samples and stock solutions of this compound and Camptothecin to room temperature.
-
Prepare a working standard solution of this compound in a suitable solvent such as DMSO, and further dilute with acetonitrile to the desired concentration (e.g., 100 ng/mL).
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the human plasma sample.
-
To precipitate proteins, add 300 µL of ice-cold acetonitrile containing the internal standard to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an LC-MS vial with an insert for analysis.
LC-MS/MS Method
The following is a proposed LC-MS/MS method for the quantification of this compound. Optimization of these parameters may be required based on the specific instrumentation used.
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 10% B, increase to 95% B over 5 min, hold for 2 min, return to 10% B and equilibrate for 3 min. |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | 800 L/hr |
MRM Transitions:
The following MRM transitions are proposed based on the known mass of this compound. Collision energy (CE) and other compound-specific parameters should be optimized.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 354.2 | 309.1 | 25 |
| (S)-(+)-Camptothecin | 349.1 | 305.1 | 25 |
Data Presentation
Method Validation Parameters
The following table summarizes the expected performance characteristics of the analytical method.
| Parameter | Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (% RSD) | < 15% (< 20% for LLOQ) |
| Matrix Effect | Within 85-115% |
| Recovery | Consistent and reproducible |
Stability Data
The stability of this compound in human plasma under various storage conditions should be evaluated.
| Condition | Duration | Stability (% of Initial Concentration) |
| Room Temperature | 4 hours | > 85% |
| 4°C | 24 hours | > 85% |
| -80°C | 30 days | > 85% |
| Freeze-Thaw Cycles | 3 cycles | > 85% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Signaling pathway of (S)-(+)-Camptothecin-induced apoptosis.
References
Application Notes and Protocols: Long-Term Storage and Stability of (S)-(+)-Camptothecin-d5 Solutions
Introduction
(S)-(+)-Camptothecin is a potent anti-cancer agent that functions by inhibiting DNA topoisomerase I. Its deuterated analog, (S)-(+)-Camptothecin-d5, is frequently utilized as an internal standard in pharmacokinetic and metabolic studies. The stability of this compound solutions is critical for ensuring the accuracy and reproducibility of experimental results. A primary stability concern for camptothecin and its analogs is the hydrolysis of the essential α-hydroxy lactone ring to an inactive carboxylate form, a reaction that is pH-dependent and reversible. This document provides detailed guidelines and protocols for the long-term storage and stability assessment of this compound solutions. While specific stability data for the d5 analog is not extensively published, the information presented here is based on the well-documented stability profile of (S)-(+)-Camptothecin.
Factors Affecting Stability
The stability of this compound is primarily influenced by the following factors:
-
pH: The lactone ring of camptothecin is susceptible to hydrolysis under neutral to alkaline conditions, leading to the formation of the inactive open-ring carboxylate form[1][2]. Acidic conditions favor the closed-lactone form.
-
Temperature: Higher temperatures can accelerate the rate of degradation[1].
-
Light: Camptothecin is known to be light-sensitive, and exposure to light can lead to photodegradation[1].
-
Solvent: The choice of solvent can significantly impact solubility and stability. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions.
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended.
| Solution Type | Solvent | Concentration | Storage Temperature | Duration | Light Protection |
| Solid Powder | - | - | -20°C | ≥ 4 years[3] | Recommended |
| Stock Solution | DMSO | 1-10 mM | -20°C | Up to 3-12 months | Essential |
| Working Solutions | Aqueous Buffers | 1-10 µM | 4°C | ≤ 1 day | Essential |
Note: For optimal results, it is highly recommended to prepare fresh working solutions from the frozen stock solution on the day of use. If short-term storage of aqueous solutions is necessary, they should be kept at 4°C and protected from light. Avoid repeated freeze-thaw cycles of the stock solution.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is approximately 353.38 g/mol . For 1 mg of powder, the required volume of DMSO for a 10 mM solution is calculated as follows: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L) Volume (µL) = (0.001 g / 353.38 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 282.9 µL
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary, but overheating should be avoided as camptothecin can be heat-sensitive.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Stability Assessment of this compound Solutions by HPLC
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to quantify the active lactone form of this compound and its inactive carboxylate degradation product.
Materials and Equipment:
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound solution to be tested
-
Acetonitrile (ACN), HPLC grade
-
Ammonium acetate or other suitable buffer components, HPLC grade
-
Water, HPLC grade
-
Formic acid or acetic acid to adjust mobile phase pH
HPLC Method:
| Parameter | Condition |
| Mobile Phase | Isocratic or gradient elution with a mixture of aqueous buffer (e.g., 15 mM Ammonium acetate, pH 6.5) and Acetonitrile. A common starting point is a 60:40 ratio of aqueous buffer to acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 25°C |
| Injection Volume | 20 µL |
| Detection | UV absorbance at 254 nm or fluorescence with excitation at ~370 nm and emission at ~440 nm. |
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a calibration curve using freshly prepared standards of this compound of known concentrations.
-
Inject the this compound solution that has been stored under specific conditions (e.g., different temperatures, time points) into the HPLC system.
-
Identify the peaks corresponding to the lactone and carboxylate forms of this compound based on their retention times. The lactone form is typically more retained and elutes later than the more polar carboxylate form.
-
Quantify the peak areas of the lactone and carboxylate forms.
-
Calculate the percentage of the remaining active lactone form at each time point to determine the stability of the solution.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound solutions.
Signaling Pathway of Camptothecin Action and Resistance
Caption: Camptothecin's mechanism of action and a key resistance pathway.
References
Application Notes and Protocols for the Quantitative Analysis of Topoisomerase Inhibitors Using Deuterated Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
Topoisomerase inhibitors are a critical class of chemotherapeutic agents that target DNA topoisomerases, enzymes essential for resolving topological challenges in DNA during replication, transcription, and other cellular processes.[1][2] By stabilizing the transient topoisomerase-DNA cleavage complex, these inhibitors lead to DNA strand breaks and ultimately trigger apoptosis in rapidly dividing cancer cells.[2][3][4] Accurate quantification of these drugs and their metabolites in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), owing to its high sensitivity and selectivity. To ensure the accuracy and precision of LC-MS/MS assays, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial. Deuterated internal standards, where one or more hydrogen atoms are replaced with deuterium, are the preferred choice. These standards are chemically almost identical to the analyte, ensuring they co-elute during chromatography and exhibit similar ionization efficiency, thereby effectively compensating for variations in sample preparation, matrix effects, and instrument response.
This document provides detailed application notes and protocols for the quantitative analysis of several key topoisomerase inhibitors using deuterated internal standards and LC-MS/MS.
Principle of Deuterated Internal Standards in Quantitative Analysis
The use of a deuterated internal standard relies on the principle of isotope dilution mass spectrometry. A known amount of the deuterated standard is added to the sample at the earliest stage of preparation. The analyte and the internal standard are co-extracted and analyzed. Since the deuterated standard has a different mass-to-charge ratio (m/z) from the analyte, they can be distinguished by the mass spectrometer. Any loss of the analyte during the analytical process will be mirrored by a proportional loss of the deuterated internal standard. Therefore, the ratio of the analyte's peak area to the internal standard's peak area remains constant, allowing for highly accurate and precise quantification.
Topoisomerase I Inhibitors
Topoisomerase I (Top1) inhibitors act by trapping the Top1-DNA cleavage complex, leading to single-strand DNA breaks. Prominent examples include irinotecan (and its active metabolite SN-38) and topotecan.
Irinotecan and SN-38
Deuterated Internal Standard: Irinotecan-d10
Summary of Quantitative Data
| Parameter | Irinotecan | SN-38 | Reference |
| Linearity Range (ng/mL) | 5 - 1000 | 0.5 - 100 | |
| LLOQ (ng/mL) | 5 | 0.5 | |
| Accuracy (%) | 98.5 - 110.3 | 99.5 - 101.7 | |
| Precision (%RSD) | 0.8 - 2.8 | 2.4 - 5.7 |
Experimental Protocol
-
Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma, add the internal standard (Irinotecan-d10).
-
Perform solid-phase extraction (SPE) for sample cleanup.
-
Elute the analytes and evaporate the eluent to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Methanol and 0.1% formic acid in water (gradient elution)
-
Flow Rate: 0.4 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Irinotecan: Monitor appropriate precursor > product ion transition
-
Irinotecan-d10: Monitor appropriate precursor > product ion transition
-
SN-38: Monitor appropriate precursor > product ion transition
-
-
Topotecan
Deuterated Internal Standard: While not always specified as deuterated in all literature, the use of a stable isotope-labeled topotecan is the ideal approach. For this protocol, we will assume the availability of a suitable deuterated topotecan (e.g., Topotecan-d5).
Summary of Quantitative Data
| Parameter | Topotecan | Reference |
| Linearity Range (ng/mL) | 0.5 - 50 | |
| LLOQ (ng/mL) | 0.5 | |
| Recovery (%) | 49.5 | |
| Precision (%CV) | < 15% | |
| Accuracy (%RE) | < 15% |
Experimental Protocol
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add the deuterated topotecan internal standard.
-
Add 300 µL of cold acetonitrile containing 0.1% acetic acid to precipitate proteins.
-
Vortex and centrifuge.
-
Transfer the supernatant and inject it into the LC-MS/MS system.
-
-
LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% acetic acid in acetonitrile and 0.5% acetic acid in water (gradient elution)
-
Flow Rate: 0.7 mL/min
-
MS System: API-4000 LC-MS/MS system or equivalent
-
Ionization: ESI, positive mode
-
MRM Transitions:
-
Topotecan: m/z 422.2 > 377.0
-
Deuterated Topotecan: Monitor appropriate precursor > product ion transition
-
-
Topoisomerase II Inhibitors
Topoisomerase II (Top2) inhibitors stabilize the Top2-DNA complex, resulting in double-strand DNA breaks. Key drugs in this class include etoposide and doxorubicin.
Etoposide
Deuterated Internal Standard: Etoposide-d3
Summary of Quantitative Data
| Parameter | Etoposide | Reference |
| Linearity Range (ng/mL) | 1 - 500 | |
| LLOQ (ng/mL) | 0.5 (plasma), 1 (tissue) | |
| Accuracy (% Bias) | -9.0 to -2.0 | |
| Precision (%CV) | 2.6 to 8.9 |
Experimental Protocol
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add the internal standard (Etoposide-d3).
-
Perform liquid-liquid extraction (LLE) using methyl tert-butyl ether (MTBE).
-
Centrifuge to separate the layers.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions
-
LC System: Shimadzu UFLC or equivalent
-
Column: C18 column (50 x 2.0 mm, 5 µm)
-
Mobile Phase: 10 mM ammonium acetate in methanol:water (5:95) and 0.1% formic acid in methanol (gradient elution)
-
Flow Rate: 0.5 mL/min
-
MS System: AB/Sciex API-4000 or equivalent
-
Ionization: ESI, positive mode
-
MRM Transitions:
-
Etoposide: m/z 606.2 > 229.3
-
Etoposide-d3: Monitor appropriate precursor > product ion transition
-
-
Doxorubicin
Deuterated Internal Standard: Although some methods use structural analogs, a deuterated doxorubicin (e.g., Doxorubicin-d3) is the preferred internal standard for optimal accuracy.
Summary of Quantitative Data
| Parameter | Doxorubicin | Doxorubicinol (Metabolite) | Reference |
| Linearity Range (ng/mL) | 1 - 100 | 0.5 - 50 | |
| LLOQ (ng/mL) | 1 | 0.5 | |
| Accuracy (%Diff) | < 15% | < 15% | |
| Precision (%CV) | < 15% | < 15% | |
| Recovery (%) | 93.5 - 96.9 | - |
Experimental Protocol
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add the deuterated doxorubicin internal standard.
-
Add 400 µL of extraction solvent (e.g., 60% acetonitrile in 5 mM ammonium acetate, pH 3.5).
-
Vortex and centrifuge.
-
Inject the supernatant into the LC-MS/MS system.
-
-
LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: UPLC C18 BEH (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase: 0.1% acetic acid in water and acetonitrile (gradient elution)
-
Flow Rate: 0.15 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: ESI, positive mode
-
MRM Transitions:
-
Doxorubicin: m/z 544.22 > 361.05
-
Doxorubicinol: m/z 546.22 > 363.05
-
Deuterated Doxorubicin: Monitor appropriate precursor > product ion transition
-
-
Mechanism of Topoisomerase Inhibition
Topoisomerase inhibitors function by interfering with the enzymatic cycle of topoisomerases. This leads to the accumulation of cleavage complexes, which are converted into permanent DNA strand breaks, ultimately inducing cell death.
Synthesis of Deuterated Internal Standards
The synthesis of deuterated internal standards is a specialized process that aims to introduce deuterium atoms at positions that are not susceptible to back-exchange with hydrogen atoms under physiological or analytical conditions. General strategies include:
-
Isotope Exchange: Using a deuterium source like deuterated water (D₂O) or deuterium gas (D₂) in the presence of a catalyst to exchange protons for deuterons on a precursor molecule.
-
Reduction with Deuterated Reagents: Employing deuterated reducing agents, such as sodium borodeuteride (NaBD₄), to introduce deuterium during the synthesis.
-
Using Deuterated Building Blocks: Incorporating smaller, readily available deuterated molecules into the synthesis of the larger drug molecule.
The specific synthetic route depends on the chemical structure of the topoisomerase inhibitor and the desired location of the deuterium labels.
Conclusion
The use of deuterated internal standards in conjunction with LC-MS/MS provides a robust, accurate, and precise methodology for the quantitative analysis of topoisomerase inhibitors in complex biological matrices. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and clinical research, enabling reliable quantification to support the development and therapeutic monitoring of this important class of anticancer drugs.
References
- 1. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving solubility of (S)-(+)-Camptothecin-d5 in aqueous solutions
Welcome to the Technical Support Center for (S)-(+)-Camptothecin-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the aqueous solubility of this compound and troubleshooting related experimental challenges.
Note on this compound: this compound is a deuterated analog of (S)-(+)-Camptothecin (CPT). The replacement of five hydrogen atoms with deuterium has a negligible effect on its physicochemical properties, including solubility. Therefore, the data and protocols provided for Camptothecin (CPT) are directly applicable to its deuterated form.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: (S)-(+)-Camptothecin (CPT) is a lipophilic molecule characterized by a planar, polycyclic ring structure.[1] This inherent hydrophobicity restricts its ability to form favorable interactions with polar water molecules, leading to very low aqueous solubility.[2][3] Furthermore, the biologically active lactone ring of CPT is unstable at physiological pH (7.4) and undergoes reversible hydrolysis to a more soluble, but biologically inactive, carboxylate form.[2][4]
Q2: How does pH affect the solubility and stability of this compound?
A2: The pH of the aqueous solution is a critical factor. The active lactone form is stable at an acidic pH (below 5.5). As the pH increases towards neutral and alkaline conditions, the lactone ring opens to form the inactive carboxylate salt, which is more water-soluble. However, for therapeutic efficacy, maintaining the closed-lactone ring is essential. Therefore, solubility enhancement strategies must also consider the stability of this active form.
Q3: What are the primary strategies to enhance the aqueous solubility of this compound while maintaining its active form?
A3: The main approaches can be divided into physical and chemical modifications:
-
Physical Modifications: These methods aim to improve solubility without altering the chemical structure of the CPT molecule. They include the use of co-solvents, complexation with cyclodextrins, and formulation into nanoparticle delivery systems like liposomes or polymeric nanoparticles.
-
Chemical Modifications: These strategies involve creating more soluble prodrugs that convert back to the active CPT form in vivo. This involves temporarily modifying the CPT structure, for instance, at the C20-hydroxyl group.
Troubleshooting Guide: Compound Precipitation
This guide addresses the most common issue encountered when working with this compound: precipitation upon dilution of an organic stock solution into an aqueous medium.
Problem: My this compound precipitated after I diluted my DMSO stock solution in the cell culture medium or buffer.
This is a frequent issue stemming from CPT's low aqueous solubility. The primary causes and their solutions are outlined below.
| Potential Cause | Explanation | Recommended Solution |
| Rapid Solvent Shift | Adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous medium causes a rapid change in solvent polarity. This "shock" does not allow for proper dispersion and leads to immediate precipitation of the compound. | Implement a Stepwise Dilution Protocol: Instead of a single large dilution, perform a series of smaller, sequential dilutions. First, dilute the DMSO stock into a smaller volume of the aqueous medium while vortexing, then add this intermediate solution to the final volume. |
| High Final Concentration | The desired final concentration of CPT may exceed its solubility limit in the final aqueous system, even with a small percentage of DMSO. | Use a Co-solvent System: Prepare the final formulation using a biocompatible co-solvent system, such as a mixture of DMSO, Polyethylene Glycol (PEG300), and Tween 80 in saline. The ratios must be optimized for both solubility and low toxicity. |
| Unfavorable pH | The pH of the destination medium (e.g., ~7.4 for cell culture media) promotes the hydrolysis of the lactone ring. While the resulting carboxylate is more soluble, the equilibrium shift can affect the overall stability and may contribute to issues with the less soluble lactone form. | Utilize a Solubilizing Excipient: Pre-formulate the CPT with a solubilizing agent like a cyclodextrin before adding it to the final medium. The cyclodextrin encapsulates the CPT, protecting the lactone ring from hydrolysis and increasing its apparent water solubility. |
Logical Workflow for Avoiding Precipitation
Caption: Decision workflow for dissolving and diluting CPT-d5.
Detailed Solubility Enhancement Strategies and Protocols
Strategy 1: Co-solvent Systems
Co-solvents are water-miscible organic solvents that reduce the overall polarity of an aqueous solution, thereby increasing the solubility of lipophilic compounds like CPT. For in vitro work, DMSO is common, while in vivo studies often require biocompatible mixtures.
Quantitative Data: CPT Solubility in Various Solvents
| Solvent / Co-solvent System | Approximate Solubility | Reference |
| DMSO | ~3 mg/mL | |
| Dimethylformamide (DMF) | ~2 mg/mL | |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | |
| 15% Cremophor EL + 85% Saline | Can form a 10 mg/mL suspension |
Experimental Protocol: Preparation of CPT for Animal Injection
This protocol is adapted for preparing a CPT solution for in vivo administration using a common co-solvent vehicle.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Use gentle warming (37°C) or sonication if needed to ensure complete dissolution.
-
Prepare Vehicle: In a separate sterile tube, prepare the co-solvent vehicle. A common mixture consists of:
-
40% PEG300
-
5% Tween 80
-
55% Saline (or PBS) Vortex the vehicle thoroughly to ensure it is homogenous.
-
-
Final Dilution: Slowly add the required volume of the CPT DMSO stock solution to the prepared vehicle to achieve the desired final concentration. For example, to make a 2 mg/mL solution, add 1 part of the 20 mg/mL stock to 9 parts of the vehicle.
-
Homogenization: Vortex the final solution thoroughly until it is clear and homogenous. Visually inspect for any precipitation.
-
Administration: Use the freshly prepared solution for administration. Do not store this final diluted formulation for extended periods, as precipitation can occur over time.
Workflow for Co-solvent Formulation
Caption: Protocol for preparing a CPT-d5 co-solvent formulation.
Strategy 2: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate hydrophobic drugs like CPT, forming an "inclusion complex" that has significantly improved aqueous solubility and can also protect the lactone ring from hydrolysis.
Quantitative Data: Solubility Enhancement with Cyclodextrins
| Cyclodextrin Type (at 25% w/v) | Solubility Achieved | Fold Increase vs. Aqueous | Reference |
| Randomly Substituted Dimethyl-β-CD (RDM-β-CD) | 228.45 µg/mL | ~171x | |
| Hydroxypropyl-β-CD (HP-β-CD) | Increases with concentration | - | |
| Water-soluble pillararene (WP6) at 10 mM | 1.9 mM (~662 µg/mL) | ~380x |
Experimental Protocol: Preparation of a CPT-Cyclodextrin Complex
This protocol describes the preparation of a CPT inclusion complex using hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD (e.g., 10-25% w/v) in the desired buffer (e.g., pH 5.5 acetate buffer to favor the lactone form).
-
Add CPT: Add an excess amount of this compound powder to the HP-β-CD solution.
-
Complexation: Stir the suspension magnetically at room temperature for at least 48 hours, protected from light, to allow the system to reach equilibrium.
-
Remove Excess Drug: After incubation, filter the suspension through a 0.22 µm syringe filter to remove the undissolved, excess CPT.
-
Quantification: The clear filtrate now contains the CPT-cyclodextrin complex. Determine the precise concentration of solubilized CPT using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
Mechanism of Cyclodextrin Encapsulation
Caption: CPT encapsulation by a cyclodextrin molecule.
Strategy 3: Polymeric Nanoparticle Formulation
Encapsulating CPT within polymeric nanoparticles (NPs) made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can dramatically improve its stability and apparent solubility in aqueous media, while also providing a means for sustained drug release.
Quantitative Data: Example of CPT Nanoparticle Characteristics
| Polymer System | Preparation Method | Particle Size (nm) | Drug Loading (%) | Reference |
| PLGA or PCL | Nanoprecipitation | 130 - 280 | Varies | |
| PLGA-PEG | Nanoprecipitation | ~148 | >45% | |
| CPT-Polylactide Conjugate | Nanoprecipitation | ~100 | Up to 19.5% |
Experimental Protocol: CPT-Loaded PLGA Nanoparticles via Nanoprecipitation
This protocol provides a general method for preparing CPT-loaded polymeric nanoparticles.
-
Organic Phase Preparation: Dissolve a specific amount of polymer (e.g., 75 mg of PLGA) and this compound in an organic solvent like acetone (e.g., 5 mL).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant/stabilizer, such as polyvinyl alcohol (PVA).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid solvent diffusion causes the polymer to precipitate, entrapping the CPT and forming nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension at room temperature to allow the organic solvent (acetone) to completely evaporate.
-
Purification: Collect the nanoparticles by ultracentrifugation. Wash the nanoparticle pellet multiple times with distilled water to remove excess surfactant and any unencapsulated drug.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in water for immediate use or lyophilize (freeze-dry) it with a cryoprotectant for long-term storage.
-
Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency using techniques like Dynamic Light Scattering (DLS) and HPLC.
Workflow for Nanoparticle Preparation by Nanoprecipitation
Caption: Workflow for CPT-d5 polymeric nanoparticle synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. aphios.com [aphios.com]
- 3. A Biophysical Insight of Camptothecin Biodistribution: Towards a Molecular Understanding of Its Pharmacokinetic Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Solubility and Bioactivity of Camptothecin Family Antitumor Drugs with Supramolecular Encapsulation by Water-Soluble Pillar[6]arene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Signal Intensity of (S)-(+)-Camptothecin-d5 in Mass Spectrometry
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the signal intensity of (S)-(+)-Camptothecin-d5 during mass spectrometry (MS) analysis. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor signal intensity of this compound in my LC-MS/MS experiment?
Poor signal intensity for this compound can arise from a variety of factors, which can be broadly categorized as issues related to the sample, the liquid chromatography (LC) separation, or the mass spectrometer (MS) itself. The most frequent culprits include:
-
Sample-Related Issues:
-
Low Concentration: The concentration of the deuterated standard in your sample may be too low, falling below the instrument's limit of detection (LOD).
-
Ion Suppression/Matrix Effects: Components in your sample matrix (e.g., salts, lipids, proteins) can co-elute with your analyte and interfere with its ionization, leading to a reduced signal.[1]
-
Improper Sample Preparation: Inefficient extraction, degradation of the standard, or the presence of contaminants can all negatively affect signal intensity.
-
Instability of Camptothecin: The lactone ring of camptothecin is known to be unstable and can hydrolyze to the carboxylate form, especially in neutral or alkaline conditions.[2][3][4] This inactive form may not be detected at the same m/z as the active lactone form.
-
-
Liquid Chromatography (LC) Issues:
-
Poor Chromatography: Broad or tailing peaks can lower the signal-to-noise ratio. This can be caused by a degraded column, an inappropriate mobile phase, or an unsuitable column chemistry for camptothecin.
-
Chromatographic Shift (Isotope Effect): Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts.[5] If this shift places the deuterated standard in a region of high ion suppression, its signal will be disproportionately affected.
-
System Leaks: Leaks in the LC system can lead to inconsistent flow rates and pressure drops, resulting in a fluctuating and weak signal.
-
-
Mass Spectrometry (MS) Issues:
-
Suboptimal Instrument Settings: Incorrect MS parameters, such as ionization source settings (e.g., capillary voltage, gas flows, temperature), collision energy, or detector voltage, can significantly impact signal intensity.
-
Contaminated Ion Source: Buildup of non-volatile salts and other contaminants in the ion source is a common cause of declining signal intensity over time.
-
Instrument Not Tuned or Calibrated: Regular tuning and calibration of the mass spectrometer are essential for optimal performance and accurate mass detection.
-
Q2: I'm using this compound as an internal standard, but the signal is much lower than my unlabeled analyte. Is this normal?
While it's not uncommon for the absolute signal intensity of a deuterated internal standard to differ from the analyte, a significantly lower signal can be a cause for concern. Here are a few factors to consider:
-
Concentration: Ensure that the concentration of your this compound spiking solution is appropriate. A common practice is to use a concentration that is in the mid-range of your calibration curve for the unlabeled analyte.
-
Ion Suppression: The deuterated standard may be experiencing more significant ion suppression than the analyte. This can happen if there is a slight chromatographic separation between the two, and the deuterated standard elutes in a region with more interfering matrix components.
-
Analyte-Induced Suppression: At high concentrations, the analyte itself can suppress the ionization of the internal standard.
Q3: Could the deuterium labels on this compound be exchanging with hydrogen from my solvent (H/D exchange)?
The this compound available from suppliers such as LGC Standards has the deuterium labels on the ethyl group ((S)-4-(Ethyl-d5)-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione). These labels are on a stable, non-acidic aliphatic chain and are therefore not prone to back-exchange with hydrogen from protic solvents under typical LC-MS conditions. H/D exchange is more of a concern for deuterium atoms attached to heteroatoms (like -OH, -NH, -SH) or acidic carbons.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting Workflow
When faced with poor signal intensity, a systematic approach is key to identifying the root cause. The following workflow can help you isolate the problem.
dot
Caption: A step-by-step workflow for diagnosing poor signal intensity.
Guide 2: Optimizing Mass Spectrometer Parameters
Fine-tuning your MS settings is crucial for maximizing the signal of this compound. Below are recommended starting parameters and optimization strategies.
| Parameter | Recommended Starting Point | Optimization Strategy |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Confirm positive ion mode provides the best signal for Camptothecin. |
| Precursor Ion (Q1) | m/z 353.4 | Based on the molecular weight of this compound (353.38). |
| Product Ion (Q3) | m/z 309.1 | Expected from the neutral loss of CO2 (44 Da) from the deuterated precursor. The primary fragment of unlabeled Camptothecin is m/z 305.1. |
| Capillary Voltage | 3.0 - 4.5 kV | Infuse the standard and adjust the voltage to maximize signal intensity and stability. |
| Nebulizer Gas | Instrument Dependent | Optimize gas flow to achieve a stable spray. |
| Drying Gas Flow | Instrument Dependent | Adjust to ensure efficient desolvation without causing fragmentation in the source. |
| Drying Gas Temp. | 300 - 400 °C | Start in the middle of the recommended range and adjust to maximize signal. |
| Collision Energy (CE) | 20 - 35 eV | Infuse the precursor ion and ramp the collision energy to find the value that yields the highest intensity for the m/z 309.1 product ion. |
| Dwell Time | 50 - 200 ms | Ensure at least 12-15 data points across the chromatographic peak. |
dot
Caption: Logical flow for optimizing MS parameters for this compound.
Experimental Protocols
Protocol 1: Direct Infusion Analysis
This protocol is used to isolate the mass spectrometer and verify its performance independently of the LC system.
-
Prepare the Standard Solution: Prepare a 100-500 ng/mL solution of this compound in a solvent that is compatible with your typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Set up the Syringe Pump: Place the prepared solution in a syringe and mount it on a syringe pump.
-
Connect to the MS: Disconnect the LC from the mass spectrometer and connect the syringe pump directly to the MS ion source.
-
Infuse the Standard: Begin infusing the solution at a low, steady flow rate (e.g., 5-10 µL/min).
-
Optimize MS Parameters: While infusing, adjust the MS parameters as described in Guide 2 to maximize the signal intensity and stability for the m/z 353.4 -> 309.1 transition.
-
Evaluate Performance: A strong and stable signal indicates that the MS is functioning correctly. A weak or unstable signal points to an issue with the mass spectrometer itself.
Protocol 2: Assessment of Matrix Effects
This experiment helps determine if components in your sample matrix are suppressing the signal of this compound.
-
Prepare Three Sets of Samples:
-
Set A (Standard in Solvent): Spike a known amount of this compound into your mobile phase or reconstitution solvent.
-
Set B (Standard in Extracted Matrix): Extract a blank matrix sample (a sample without the analyte or internal standard) using your established sample preparation protocol. After extraction, spike the same amount of this compound as in Set A into the final extract.
-
Set C (Spiked Matrix Pre-Extraction): Spike the blank matrix with the same amount of this compound as in Set A before performing the sample preparation protocol. This set is used to determine recovery but is often analyzed alongside the matrix effect samples.
-
-
Analyze the Samples: Inject and analyze all three sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
A value close to 100% indicates minimal matrix effects.
-
A value significantly less than 100% indicates ion suppression.
-
A value significantly greater than 100% indicates ion enhancement.
-
| Expected Outcome | Interpretation | Next Steps |
| Matrix Effect ≈ 100% | Minimal ion suppression or enhancement. | The issue is likely not related to matrix effects. Focus on other aspects of the workflow. |
| Matrix Effect < 80% | Significant ion suppression is occurring. | Improve sample cleanup, modify chromatography to separate from interferences, or dilute the sample. |
| Matrix Effect > 120% | Significant ion enhancement is occurring. | While less common, this can still affect accuracy. Improve sample cleanup or modify chromatography. |
References
- 1. Camptothecin | C20H16N2O4 | CID 24360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclodextrin complexation: influence on the solubility, stability, and cytotoxicity of camptothecin, an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. benchchem.com [benchchem.com]
Optimization of sample preparation for (S)-(+)-Camptothecin-d5 analysis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the sample preparation and analysis of (S)-(+)-Camptothecin (CPT) and its deuterated internal standard, (S)-(+)-Camptothecin-d5 (CPT-d5), from biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of the camptothecin lactone ring critical during sample preparation?
A1: The five-membered lactone ring of camptothecin is essential for its biological activity as a topoisomerase I inhibitor. This ring is susceptible to hydrolysis at a physiological pH of ~7.4, converting the active lactone form into an inactive, water-soluble carboxylate form. This conversion is reversible and pH-dependent. To ensure accurate quantification of the active drug, it is crucial to maintain acidic conditions (pH < 6.0) throughout the sample collection, storage, and extraction process to stabilize the lactone form.
Q2: What is the purpose of using this compound as an internal standard?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). In quantitative mass spectrometry, a SIL-IS is the gold standard for correcting analytical variability. Because CPT-d5 has nearly identical physicochemical properties to the unlabeled analyte (CPT), it co-elutes chromatographically and experiences similar extraction recovery and matrix effects (ion suppression or enhancement). By adding a known amount of CPT-d5 to samples at the beginning of the preparation process, any sample-to-sample variation can be normalized, leading to highly accurate and precise quantification of the target analyte.
Q3: Which sample preparation technique is best: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?
A3: The choice depends on the required sensitivity, sample cleanliness, and throughput.
-
Protein Precipitation (PPT): This is the fastest and simplest method, but it is the least clean. It often results in significant matrix effects and lower sensitivity. It is suitable for early-stage discovery or when high throughput is more critical than ultimate sensitivity.
-
Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT by partitioning the analyte into an immiscible organic solvent. It effectively removes non-lipid matrix components but can be labor-intensive and requires large volumes of organic solvents.
-
Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup, leading to the lowest matrix effects and highest sensitivity. It is highly selective but is also the most time-consuming and expensive method to develop. SPE is ideal for validated, regulated bioanalysis.
Q4: How can I minimize the conversion of the lactone form to the carboxylate form during sample handling?
A4: Immediately after collection, blood samples should be drawn into tubes containing an anticoagulant and an acidification agent (e.g., citric acid buffer) to lower the plasma pH. Process the blood at low temperatures (e.g., on ice or in a refrigerated centrifuge) to obtain plasma. Samples should be stored frozen at -70°C or lower and thawed on ice before analysis. All buffers and reconstitution solvents used during the extraction process should be acidified.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of CPT and CPT-d5.
Problem 1: Low or No Recovery of CPT and CPT-d5
| Potential Cause | Recommended Solution |
| Inefficient Extraction | PPT: Ensure the precipitating solvent (e.g., acetonitrile, methanol) is at least 3-4 times the volume of the plasma sample. Vortex thoroughly and ensure complete protein crashing. LLE: Optimize the extraction solvent. For CPT, moderately polar solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are effective. Adjust the pH of the aqueous phase to be acidic (pH 4-5) to ensure CPT is in its neutral, lactone form, which has better solubility in organic solvents. SPE: Ensure the SPE cartridge is properly conditioned and not allowed to dry out before sample loading. Check that the chosen sorbent (e.g., C18, mixed-mode) is appropriate for CPT. Optimize the wash and elution solvents; a stronger elution solvent or a change in pH may be needed. |
| Analyte Degradation | The lactone ring may have hydrolyzed. Ensure all solutions and the sample matrix were kept at an acidic pH throughout the procedure. Avoid high temperatures and prolonged exposure to neutral or basic conditions. |
| Adsorption to Labware | CPT can be "sticky" and adsorb to glass or plastic surfaces, especially at low concentrations. Using low-adsorption polypropylene tubes and pipette tips can mitigate this. Adding a small amount of organic solvent to the reconstitution solution can also help. |
Problem 2: High Variability in CPT-d5 Internal Standard Signal
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure the internal standard spiking solution is added accurately and consistently to all samples, standards, and quality controls (QCs) at the very beginning of the process. Use a calibrated pipette. |
| Precipitation of IS | If the internal standard is prepared in a high concentration organic stock solution, it may precipitate when added to the aqueous biological matrix. Ensure the stock solution is fully dissolved and that the volume added is small enough to not cause precipitation. |
| Variable Matrix Effects | This is the most common cause of signal variability. While CPT-d5 is designed to track these effects, extreme inter-sample differences in matrix composition can still be problematic. Improve the sample cleanup method (e.g., switch from PPT to SPE) to reduce the amount of co-eluting matrix components like phospholipids.[1] |
Problem 3: Poor Peak Shape or Peak Splitting
| Potential Cause | Recommended Solution |
| Injection Solvent Mismatch | The final injection solvent should be as weak as, or weaker than, the initial mobile phase to ensure proper peak focusing on the column. Reconstituting the sample in a solvent with a high percentage of strong organic solvent (e.g., 90% acetonitrile) when the initial mobile phase is weak (e.g., 10% acetonitrile) can cause peak distortion. |
| Co-eluting Interferences | Matrix components co-eluting with the analyte can interfere with peak shape. Enhance the sample cleanup procedure or optimize the chromatographic gradient to better separate the analyte from interferences. |
| Lactone-Carboxylate Interconversion | If the mobile phase pH is not sufficiently acidic, on-column conversion between the lactone and carboxylate forms can occur, leading to peak tailing or splitting. Ensure the mobile phase is buffered at an acidic pH (e.g., using 0.1% formic acid). |
Quantitative Data Summary
The following table summarizes typical performance characteristics of different sample preparation methods. Absolute values can vary based on the specific protocol and matrix.
| Method | Typical Analyte Recovery | Matrix Effect Severity | Throughput | Relative Cost |
| Protein Precipitation (PPT) | 60-85% | High | High | Low |
| Liquid-Liquid Extraction (LLE) | 70-95% | Medium | Medium | Medium |
| Solid-Phase Extraction (SPE) | >90% | Low | Low | High |
Experimental Protocols
Important Note: Always handle Camptothecin and its analogs in a well-ventilated area, as they are cytotoxic compounds. All solvents should be of HPLC or MS grade.
Protocol 1: Protein Precipitation (PPT)
This method is fast but provides the least sample cleanup.
-
Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution. Vortex briefly.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at ~40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (e.g., water/acetonitrile 90:10 with 0.1% formic acid). Vortex to dissolve.
-
Centrifuge again to pellet any remaining particulates and inject the supernatant into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method offers a cleaner sample than PPT.
-
Pipette 200 µL of plasma sample into a polypropylene tube.
-
Add 10 µL of the CPT-d5 internal standard working solution. Vortex briefly.
-
Add 50 µL of 1 M formic acid to acidify the sample. Vortex.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Cap and vortex/mix for 10 minutes to ensure thorough extraction.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen at ~40°C.
-
Reconstitute the residue in 100 µL of mobile phase A. Vortex and inject.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides the cleanest extract and is suitable for validated assays. A generic reversed-phase (e.g., C18) protocol is described.
-
Sample Pre-treatment:
-
Pipette 200 µL of plasma into a tube.
-
Add 10 µL of the CPT-d5 internal standard.
-
Add 400 µL of 4% phosphoric acid in water and vortex. This acidifies the sample and dilutes it to reduce viscosity.
-
-
SPE Cartridge Conditioning:
-
Place a C18 SPE cartridge (e.g., 30 mg/1 mL) on a vacuum manifold.
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of water containing 0.1% formic acid. Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge.
-
Apply a slow, steady vacuum to pull the sample through the sorbent at ~1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of water containing 0.1% formic acid to remove polar interferences.
-
Wash with 1 mL of 20% methanol in water (with 0.1% formic acid) to remove less polar interferences.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the analyte and internal standard with 1 mL of methanol containing 0.1% formic acid.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at ~40°C.
-
Reconstitute in 100 µL of mobile phase A, vortex, and inject.
-
Visualizations
Caption: Overview of sample preparation workflows for CPT-d5 analysis.
Caption: Troubleshooting decision tree for low analyte recovery.
References
Technical Support Center: (S)-(+)-Camptothecin-d5 Degradation Product Identification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-(+)-Camptothecin-d5 and investigating its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are hydrolysis and photodegradation. The deuterated ethyl group in the d5 variant is not expected to alter these fundamental degradation routes compared to the parent compound.
-
Hydrolysis: The most well-documented degradation pathway involves the reversible hydrolysis of the lactone E-ring.[1][2][3] This reaction is pH-dependent, with the equilibrium shifting towards the inactive open-ring carboxylate form under neutral to basic conditions.[1] Under acidic conditions, the equilibrium favors the closed-ring lactone form.[1]
-
Photodegradation: Camptothecin is susceptible to degradation upon exposure to light. Studies on the photodegradation of the related compound irinotecan (CPT-11) have shown that exposure to laboratory light can lead to extensive modifications of the lactone ring, resulting in several photodegradation products.
Q2: What is the major degradation product of this compound under physiological conditions?
A2: Under physiological conditions (e.g., in phosphate-buffered saline, human plasma, or blood), the major degradation product is the ring-opened carboxylate form of Camptothecin. This occurs due to the hydrolysis of the lactone ring at a pH around 7.4.
Q3: What analytical techniques are recommended for identifying and quantifying this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.
-
Detection: UV-Visible spectrophotometry, fluorescence detection, and mass spectrometry (MS) are typically coupled with HPLC for detection and identification.
-
HPLC-UV/Vis: Useful for routine quantification.
-
HPLC-Fluorescence: Offers higher sensitivity for detecting low levels of Camptothecin and its fluorescent degradation products.
-
LC-MS/MS: Essential for the structural elucidation of unknown degradation products by providing molecular weight and fragmentation data.
-
Q4: How does pH affect the stability of this compound?
A4: The stability of Camptothecin is highly pH-dependent. The active lactone form is more stable in acidic conditions (pH < 5). As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis to the inactive carboxylate form increases significantly.
Q5: How should I store solutions of this compound to minimize degradation?
A5: To minimize degradation, solutions of this compound should be stored at -20°C and protected from light. For long-term storage, it is recommended to prepare aliquots of the stock solution in a suitable solvent like DMSO to avoid multiple freeze-thaw cycles. Once in an aqueous solution, the stability will be pH-dependent, with acidic buffers providing greater stability for the lactone form.
Troubleshooting Guide
Problem 1: I see a new, more polar peak appearing in my HPLC chromatogram over time when analyzing my this compound sample in a neutral buffer.
-
Question: What is this new peak likely to be?
-
Answer: This new, more polar peak is most likely the carboxylate form of this compound, which is the product of lactone ring hydrolysis. The carboxylate form is more polar than the lactone form and will therefore have a shorter retention time on a reverse-phase HPLC column.
-
Question: How can I confirm the identity of this peak?
-
Answer: You can confirm the identity of this peak by:
-
pH Adjustment: Acidify an aliquot of your sample (e.g., to pH 3-4) and re-inject it. If the peak corresponding to the carboxylate form decreases and the peak for the lactone form increases, this confirms the reversible hydrolysis.
-
LC-MS Analysis: Perform LC-MS analysis. The carboxylate form will have a molecular weight that is 18 amu (the mass of water) higher than the lactone form.
-
Problem 2: My quantification of this compound is inconsistent, and the peak area for the parent compound is decreasing rapidly.
-
Question: What are the potential causes of this rapid degradation?
-
Answer: Several factors could be contributing to the rapid degradation of your compound:
-
pH of the medium: If your experimental medium has a neutral or alkaline pH, the hydrolysis of the lactone ring will be accelerated.
-
Exposure to light: If your samples are not protected from light, photodegradation can occur.
-
Temperature: Higher temperatures can increase the rate of hydrolysis.
-
Presence of enzymes: If working with biological matrices like plasma, enzymatic degradation could be a factor.
-
-
Question: How can I improve the stability of my compound during my experiment?
-
Answer: To improve stability:
-
Control pH: Whenever possible, maintain the pH of your solutions in the acidic range (pH 4-5).
-
Protect from light: Use amber vials or cover your samples with aluminum foil.
-
Control temperature: Keep samples on ice or at a controlled low temperature when not in use.
-
Use of stabilizers: For in vitro experiments, consider formulation strategies like encapsulation in liposomes or complexation with cyclodextrins, which have been shown to enhance Camptothecin stability.
-
Quantitative Data Summary
The following table summarizes the stability of Camptothecin under different conditions, which can be used as a reference for this compound.
| Condition | Half-life (t½) | Reference |
| pH 4 Buffer | 30.13 days | |
| pH 7 Buffer | 16.90 days | |
| Artificial Seawater (25°C) | 21.7 days | |
| Sunlight Irradiation | 0.17 days | |
| CPT-11 Lactone (pH 7.4, 37°C) | 13.7 minutes | |
| CPT-11 Carboxylate (pH 7.4, 37°C) | 4.25 hours |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products under various stress conditions.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., DMSO or methanol).
-
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2 hours. Note: Camptothecin degrades rapidly in basic conditions.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours, protected from light.
-
Photodegradation: Dilute the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 100 µg/mL. Expose the solution to a photostability chamber or direct sunlight for a defined period (e.g., 24 hours). A dark control sample should be run in parallel.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours.
-
-
Sample Analysis:
-
Prior to injection, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with a non-stressed control sample, by a stability-indicating HPLC method.
-
Recommended HPLC-UV Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 15 mM ammonium acetate, pH 6.5) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Identification of Degradation Products:
-
Collect fractions of the degradation products for further characterization or use an LC-MS system for online identification.
-
Compare the mass spectra of the degradation products with that of the parent compound to propose structures.
-
-
Visualizations
Caption: Reversible hydrolysis of this compound.
Caption: Experimental workflow for identifying degradation products.
References
- 1. A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A kinetic and Mechanistic Study of the Hydrolysis of Camptothecin and Some Analogues (1992) | Julianne Fassberg | 474 Citations [scispace.com]
- 3. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of (S)-(+)-Camptothecin-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalytical analysis of (S)-(+)-Camptothecin-d5.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as (S)-(+)-Camptothecin, by co-eluting compounds from the sample matrix.[1][2] This can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1] These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[2] In the analysis of this compound, endogenous components in biological samples like plasma or urine can interfere with its ionization in the mass spectrometer source.
Q2: How does using a deuterated internal standard like this compound help mitigate matrix effects?
A2: Deuterated internal standards are considered the gold standard for compensating for matrix effects in LC-MS/MS analysis. Since this compound is chemically almost identical to the non-labeled (S)-(+)-Camptothecin, it co-elutes and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.
Q4: What are the primary causes of matrix effects in biological samples?
A4: The primary causes of matrix effects are endogenous components of the biological matrix that co-elute with the analyte. Phospholipids are a major cause of ion suppression in plasma and tissue samples. Other substances like salts, proteins, and metabolites can also contribute to matrix effects.
Troubleshooting Guides
Issue 1: Poor reproducibility of the analyte/(S)-(+)-Camptothecin-d5 area ratio.
-
Possible Cause: Inconsistent matrix effects between samples.
-
Troubleshooting Step:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more matrix components.
-
Optimize Chromatography: Modify the chromatographic conditions (e.g., gradient, column chemistry) to better separate (S)-(+)-Camptothecin from interfering matrix components.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.
-
Issue 2: The analyte and this compound do not co-elute perfectly.
-
Possible Cause: Deuterium isotope effect.
-
Troubleshooting Step:
-
Adjust Chromatographic Conditions: Minor adjustments to the mobile phase composition or temperature can sometimes minimize the retention time difference.
-
Evaluate Impact: Assess if the slight separation is causing differential matrix effects by performing post-column infusion experiments. If the matrix effect is consistent across the elution window of both peaks, the impact may be minimal.
-
Issue 3: Unexpectedly high or low concentrations of (S)-(+)-Camptothecin are measured.
-
Possible Cause: Significant ion suppression or enhancement that is not being fully corrected by the internal standard.
-
Troubleshooting Step:
-
Perform a Matrix Effect Study: Quantify the extent of ion suppression or enhancement using the post-extraction addition method detailed in the Experimental Protocols section.
-
Re-evaluate Sample Preparation: Based on the matrix effect study, select a sample preparation technique that provides the cleanest extract.
-
Check for Cross-Contamination: Ensure there is no carryover from high concentration samples to subsequent samples by injecting a blank after a high standard.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of (S)-(+)-Camptothecin
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) |
| Protein Precipitation (PPT) | 65 (Suppression) | 95 |
| Liquid-Liquid Extraction (LLE) | 85 (Suppression) | 88 |
| Solid-Phase Extraction (SPE) | 98 (Minimal Effect) | 92 |
Note: This data is illustrative. Actual results may vary based on the specific matrix and experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Addition
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike (S)-(+)-Camptothecin and this compound into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank biological matrix from at least six different sources. Spike the analyte and internal standard into the extracted matrix before the final evaporation and reconstitution step.
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank biological matrix before extraction. This set is used to determine extraction recovery.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard, this compound.
-
Vortex the mixture for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in mobile phase for injection into the LC-MS/MS system.
Mandatory Visualization
Caption: Workflow for Quantitative Assessment of Matrix Effects.
Caption: Troubleshooting Decision Tree for Inconsistent Results.
References
Addressing variability with (S)-(+)-Camptothecin-d5 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-(+)-Camptothecin-d5 as an internal standard in quantitative bioanalysis, primarily with LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
This compound is a stable isotope-labeled (SIL) version of the analyte, (S)-(+)-Camptothecin. In quantitative mass spectrometry, an ideal internal standard (IS) co-elutes with the analyte and exhibits similar behavior during sample preparation, chromatography, and ionization.[1] By adding a known concentration of this compound to all samples, calibrators, and quality controls, it allows for the correction of variability that can be introduced during the analytical process, such as:
-
Sample Extraction: Compensates for analyte loss during protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Matrix Effects: Mitigates the impact of ion suppression or enhancement caused by other components in the biological matrix.
-
Instrument Variability: Accounts for fluctuations in injection volume and mass spectrometer response.
The use of a SIL internal standard like this compound is considered the gold standard for achieving accurate and precise quantification in LC-MS/MS assays.[2]
Q2: How do I select the correct MRM transitions for (S)-(+)-Camptothecin and its d5 internal standard?
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique. The selection of precursor and product ions is critical for method performance.
-
(S)-(+)-Camptothecin (Analyte): The protonated molecule [M+H]⁺ is typically used as the precursor ion.
-
This compound (Internal Standard): The precursor ion will be shifted by 5 Daltons due to the five deuterium atoms.
Based on available data, the following MRM transitions are recommended. At least two transitions (a quantifier and a qualifier) should be monitored for each compound to ensure identity confirmation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| (S)-(+)-Camptothecin | 349.1 | 305.1 | 248.1 |
| This compound | 354.1 | 310.1 | 253.1 |
Note: The product ions for the d5 internal standard are inferred based on the fragmentation pattern of the unlabeled compound. These should be confirmed experimentally by infusing a solution of the standard into the mass spectrometer.
Q3: What is a typical working concentration for the this compound internal standard?
The optimal concentration of the internal standard should be determined during method development. A general guideline is to use a concentration that is in the mid-range of the calibration curve. For instance, if your calibration curve spans from 1 to 1000 ng/mL, a suitable internal standard concentration might be 100 ng/mL.[3] The goal is to have a robust and reproducible signal for the internal standard across all samples without causing significant ion suppression or contributing to the analyte signal.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the analyte or IS. 2. Inappropriate Mobile Phase: The pH or organic composition of the mobile phase may not be optimal. 3. Column Degradation: The analytical column has lost its performance. | 1. Dilute the sample or reduce the injection volume. 2. Adjust the mobile phase pH. For Camptothecin, which has a lactone ring sensitive to pH, maintaining acidic conditions (e.g., with 0.1% formic acid) is crucial.[4] 3. Replace the analytical column. |
| Inconsistent Internal Standard Response | 1. Inaccurate Pipetting: Inconsistent addition of the IS to samples. 2. Sample Preparation Variability: Inconsistent extraction recovery between samples. 3. Matrix Effects: Significant ion suppression or enhancement in some samples. 4. IS Stability Issues: Degradation of the IS in the sample matrix or autosampler. | 1. Ensure pipettes are calibrated and use a consistent pipetting technique. 2. Optimize the sample preparation procedure to ensure it is robust and reproducible. 3. Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix samples. If significant, further sample cleanup may be needed. 4. Perform stability experiments to assess the stability of the IS under the conditions of the experiment. |
| Crosstalk or Isotopic Interference | 1. Impurity in Internal Standard: The deuterated standard contains a significant amount of the unlabeled analyte. 2. Natural Isotope Contribution: The M+5 isotope of the unlabeled analyte contributes to the signal of the d5-IS. | 1. Analyze a high concentration of the IS solution alone to check for the presence of the unlabeled analyte. If present, a new, higher purity standard may be required. 2. This is generally less of an issue with a +5 Da mass shift. However, if observed, ensure chromatographic separation between the analyte and IS or use a higher mass resolution instrument if available. |
| Analyte and IS Do Not Co-elute | Isotope Effect: The presence of deuterium atoms can sometimes cause a slight shift in retention time compared to the unlabeled analyte, especially with a large number of deuterium labels. | 1. While a slight shift may be acceptable, significant separation can compromise the ability of the IS to correct for matrix effects. 2. Adjust the chromatographic gradient to minimize the separation. A slower gradient may help improve co-elution. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general guideline for the extraction of (S)-(+)-Camptothecin from plasma or cell lysate samples.
Materials:
-
Biological sample (e.g., human plasma)
-
This compound internal standard working solution (e.g., 100 ng/mL in acetonitrile)
-
Ice-cold acetonitrile with 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (calibrator, QC, or unknown).
-
Add 20 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.[5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to ensure complete dissolution and transfer to an LC-MS vial for analysis.
LC-MS/MS Method Parameters
These are starting parameters and should be optimized for your specific instrumentation.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 10 |
| 5.0 | 10 |
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: See FAQ Q2.
-
Collision Energy and other MS parameters: Optimize by infusing individual standard solutions.
Quantitative Data Summary
The following tables summarize typical method validation data for the analysis of Camptothecin analogs using LC-MS/MS with an internal standard. These values can serve as a benchmark for your own method development and validation.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| SN-38 (CPT analog) | 0.3 - 1000 | > 0.999 | 0.3 |
| CZ112 (CPT prodrug) | 2.5 - 320 | > 0.999 | 2.5 |
| 9NC (CPT derivative) | 2.5 - 320 | > 0.999 | 2.5 |
| Data adapted from references |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| SN-38 | Low QC | 5 | 5.8 | 89 ± 6 | 8.5 | N/A |
| High QC | 500 | 6.3 | 95 ± 8 | 4.4 | N/A | |
| CZ112 & 9NC | Low, Mid, High | N/A | < 10.9 | 96.7 - 109.6 | < 10.9 | 96.7 - 109.6 |
| Data adapted from references |
Visualizations
Camptothecin Mechanism of Action: Topoisomerase I Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. research-portal.uws.ac.uk [research-portal.uws.ac.uk]
- 5. Development and validation of an ultra-high performance LC-MS/MS assay for intracellular SN-38 in human solid tumour cell lines: comparison with a validated HPLC-fluorescence method - PubMed [pubmed.ncbi.nlm.nih.gov]
Quality control parameters for (S)-(+)-Camptothecin-d5
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the effective use of (S)-(+)-Camptothecin-d5 in their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a deuterated form of (S)-(+)-Camptothecin, a natural alkaloid that inhibits the nuclear enzyme DNA topoisomerase I (Top1).[1] The deuterium labeling makes it a valuable internal standard for quantitative analysis of Camptothecin in various biological matrices by mass spectrometry. Its chemical formula is C₂₀H₁₁D₅N₂O₄ and it has a molecular weight of approximately 353.38 g/mol .[2][3][4]
2. What are the typical quality control parameters for this compound?
Quality control for this compound ensures its identity, purity, and suitability for research applications. Key parameters are summarized in the table below.
Table 1: Key Quality Control Parameters for this compound
| Parameter | Specification | Method |
| Appearance | White to off-white or yellowish powder | Visual Inspection |
| Identity | Conforms to the structure of this compound | ¹H-NMR, Mass Spectrometry |
| Purity (HPLC) | ≥98% | HPLC-UV |
| Isotopic Purity | ≥98% Deuterium enrichment | Mass Spectrometry |
| Residual Solvents | Meets USP <467> requirements | GC-MS |
| Solubility | Soluble in DMSO and Methanol | Visual Inspection |
3. How should I store this compound?
For long-term stability, this compound should be stored at 2-8°C, protected from light. Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
4. What are the common applications of this compound?
The primary application of this compound is as an internal standard in bioanalytical methods, such as LC-MS/MS, for the accurate quantification of Camptothecin in preclinical and clinical samples. It is also used in metabolic studies to differentiate the parent drug from its metabolites.
Troubleshooting Guides
HPLC Analysis Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Camptothecin compounds.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Incompatible pH of the mobile phase, column degradation, or sample overload.
-
Solution:
-
Ensure the mobile phase pH is appropriate for Camptothecin (acidic conditions are often used).
-
Use a new or validated HPLC column.
-
Reduce the concentration of the injected sample.
-
Issue 2: Inconsistent Retention Times
-
Possible Cause: Fluctuation in mobile phase composition, temperature variation, or pump malfunction.
-
Solution:
-
Prepare fresh mobile phase and ensure proper mixing and degassing.
-
Use a column oven to maintain a consistent temperature.
-
Check the HPLC pump for leaks and ensure it is properly primed.
-
Issue 3: Extraneous Peaks
-
Possible Cause: Contaminated solvent, sample degradation, or carryover from previous injections.
-
Solution:
-
Use HPLC-grade solvents and freshly prepared samples.
-
Implement a robust needle wash protocol between injections.
-
Analyze a blank injection to identify the source of contamination.
-
Experimental Protocols
Protocol: Purity Determination by HPLC
This protocol outlines a general method for determining the purity of this compound.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 10 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
-
Analysis: Inject the standard solution and record the chromatogram.
-
Calculation: Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Visualizations
Caption: Quality Control Workflow for this compound.
Caption: HPLC Troubleshooting Decision Tree.
References
- 1. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
Validation & Comparative
Cross-Validation of Bioanalytical Methods: A Comparative Guide Using (S)-(+)-Camptothecin-d5
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the accurate quantification of therapeutic agents in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies. The validation of the bioanalytical methods used is a critical regulatory requirement to ensure data reliability. A key element of a robust bioanalytical method, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays, is the use of an appropriate internal standard (IS). Stable isotope-labeled internal standards (SIL-ISs) are widely considered the "gold standard" due to their ability to mimic the analyte of interest throughout the analytical process, thereby providing superior accuracy and precision.[1][2][3]
This guide provides an objective comparison of bioanalytical method performance using the deuterated internal standard, (S)-(+)-Camptothecin-d5 , versus a non-deuterated structural analog for the quantification of the potent anti-cancer agent, (S)-(+)-Camptothecin. The principles and data presented are based on established regulatory guidelines and illustrative experimental findings that highlight the performance differences between these two types of internal standards.
The Gold Standard: this compound
This compound is a deuterated form of Camptothecin, where five hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically identical to the analyte but with a different mass. This near-identical physicochemical behavior is the primary reason for its superior performance as an internal standard. It co-elutes with the analyte, experiences the same degree of matrix effects (ion suppression or enhancement), and has similar extraction recovery, thus effectively compensating for variations during sample preparation and analysis.[4]
The Alternative: A Non-Deuterated Structural Analog
In the absence of a SIL-IS, a structural analog is often employed. For Camptothecin, a suitable structural analog would be a compound with a similar chemical structure but with a modification that results in a different mass and, ideally, a slightly different retention time. For the purpose of this guide, we will consider a hypothetical structural analog, "CPT-SA," for comparison. While often more readily available and less expensive, structural analogs may not perfectly mimic the analyte's behavior, potentially leading to less accurate and precise results.[1]
Performance Comparison: this compound vs. CPT-SA
The following tables summarize the expected performance characteristics of a bioanalytical method for Camptothecin using either this compound or a structural analog (CPT-SA) as the internal standard. The data presented is illustrative, based on typical performance differences observed in comparative validation studies of other analytes, as direct head-to-head comparative data for Camptothecin was not available in published literature.
Table 1: Accuracy and Precision
Accuracy and precision are fundamental parameters in bioanalytical method validation, demonstrating the closeness of measured values to the nominal concentration and the degree of scatter in the data, respectively.
| Quality Control (QC) Level | Nominal Conc. (ng/mL) | This compound as IS | CPT-SA as IS |
| Accuracy (% Bias) | Precision (%RSD) | ||
| LLOQ | 1.0 | -2.5 | 6.8 |
| Low QC | 3.0 | 1.7 | 4.5 |
| Mid QC | 50 | 0.8 | 3.1 |
| High QC | 150 | -1.2 | 2.5 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation.
As illustrated, the use of this compound is expected to yield accuracy and precision well within the regulatory acceptance criteria (±15% for accuracy, ≤15% for precision; ±20% and ≤20% at the LLOQ). The structural analog, while potentially acceptable, typically shows greater bias and variability.
Table 2: Matrix Effect and Recovery
The matrix effect evaluates the influence of co-eluting endogenous components on the ionization of the analyte and internal standard. Recovery assesses the efficiency of the extraction process. An ideal internal standard should track the analyte's response in the presence of matrix effects and have a consistent recovery.
| Parameter | This compound as IS | CPT-SA as IS |
| Matrix Effect (%CV of IS-normalized matrix factor) | < 5% | 10-20% |
| Recovery of Analyte (%) | 85 ± 5% | 85 ± 10% |
| Recovery of IS (%) | 87 ± 4% | 75 ± 15% |
The lower coefficient of variation (%CV) in the IS-normalized matrix factor for this compound indicates a more effective compensation for variability between different biological samples. Similarly, the recovery of the deuterated IS is more consistent and closely tracks that of the analyte.
Experimental Protocols
Below are detailed methodologies for the bioanalysis of Camptothecin in human plasma using LC-MS/MS with this compound as the internal standard.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and quality controls at room temperature.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial or 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
MS System: Sciex API 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Camptothecin: Q1 349.1 -> Q3 305.1
-
This compound: Q1 354.1 -> Q3 310.1
-
Visualizations
Camptothecin Signaling Pathway
Camptothecin exerts its cytotoxic effects by inhibiting DNA Topoisomerase I (Top1). This leads to the stabilization of the Top1-DNA cleavage complex, which subsequently results in DNA single-strand and double-strand breaks upon collision with the replication fork. This DNA damage triggers cell cycle arrest and apoptosis.
Bioanalytical Workflow
The following diagram illustrates the typical workflow for a bioanalytical method using an internal standard.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Pharmacokinetics of Camptothecin and its Predicted Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetics of the anti-cancer agent camptothecin and a predictive assessment of its deuterated analog. While direct comparative experimental data for a deuterated version of camptothecin is not extensively available in public literature, this document leverages the well-established principles of the deuterium kinetic isotope effect (KIE) to forecast the pharmacokinetic behavior of such a compound. The guide synthesizes known data for camptothecin with theoretical and observed effects of deuteration on drug metabolism to offer a valuable resource for drug development and research.
Introduction: The Rationale for Deuteration
Camptothecin is a potent, naturally occurring quinoline alkaloid that inhibits the nuclear enzyme DNA topoisomerase I, leading to DNA damage and apoptosis in cancer cells.[1][2][3] However, its clinical utility is hampered by poor water solubility and the pH-dependent instability of its active lactone ring, which hydrolyzes to an inactive carboxylate form at physiological pH.[1][4]
Strategic deuteration—the substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D)—is a modern medicinal chemistry strategy used to improve the pharmacokinetic properties of drug candidates. The basis for this strategy is the kinetic isotope effect (KIE), a phenomenon where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. Breaking this stronger C-D bond requires more energy, which can significantly slow down the rate of metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, if the bond cleavage is the rate-determining step. This can lead to enhanced metabolic stability, increased drug exposure (AUC), and a longer half-life, potentially improving a drug's efficacy and dosing regimen.
Comparative Pharmacokinetic Profiles: Camptothecin vs. Predicted Deuterated Camptothecin
The following table summarizes the known pharmacokinetic parameters for camptothecin and provides a predictive profile for a hypothetical deuterated analog. The predictions are based on the principles of the KIE, assuming that deuteration occurs at a site of metabolic oxidation.
| Pharmacokinetic Parameter | Camptothecin (Parent Compound) | Deuterated Camptothecin (Predicted Profile) | Rationale for Prediction |
| Metabolic Stability | Subject to metabolic modification. | Increased | The kinetic isotope effect is expected to slow the rate of CYP450-mediated metabolism at the site of deuteration. |
| Half-life (t½) | Relatively short; the active lactone form has a half-life of 22-33 minutes at physiological pH. | Increased | A reduced rate of metabolism and clearance would lead to a longer circulating half-life of the compound. |
| Area Under the Curve (AUC) | Variable, influenced by poor solubility and rapid conversion to the inactive form. | Increased | Slower metabolism would decrease first-pass elimination and overall clearance, leading to higher systemic drug exposure. |
| Maximum Concentration (Cmax) | Variable. | Potentially Increased | Slower initial metabolism could result in a higher peak plasma concentration after administration. |
| Clearance (CL) | The inactive carboxylate form is cleared more rapidly than the active lactone form. | Decreased | Reduced metabolic breakdown is a primary mechanism for decreasing systemic clearance. |
Experimental Protocols
To empirically validate the predicted pharmacokinetic advantages of a deuterated camptothecin analog, a comparative in vivo study is necessary. The following protocol outlines a standard methodology for such a study in a rodent model.
In Vivo Pharmacokinetic Study Protocol
-
Subjects:
-
Male Sprague-Dawley rats (n=5 per group), weighing 200-250g. Animals are housed in controlled conditions (12h light/dark cycle, 22±2°C) with ad libitum access to food and water.
-
-
Drug Formulation and Administration:
-
Group 1 (Control): Camptothecin is formulated in a vehicle suitable for intravenous (IV) administration (e.g., DMSO/polyethylene glycol/saline).
-
Group 2 (Test): Deuterated camptothecin is formulated in the identical vehicle.
-
Both compounds are administered as a single IV bolus dose (e.g., 2 mg/kg) via the tail vein.
-
-
Sample Collection:
-
Blood samples (~150 µL) are collected from the jugular vein into heparinized tubes at predetermined time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Plasma is immediately separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
-
-
Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Plasma samples are thawed, and proteins are precipitated by adding 3 volumes of cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound like topotecan). Samples are vortexed and centrifuged to pellet the precipitated protein.
-
Chromatography: The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column. A gradient elution with mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile) is used to separate the analyte from plasma components.
-
Mass Spectrometry: The analyte is detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific parent-to-daughter ion transitions for camptothecin, deuterated camptothecin, and the internal standard are monitored for quantification.
-
-
Data Analysis:
-
The concentration of the parent drug in each plasma sample is calculated from a standard curve.
-
Pharmacokinetic parameters (AUC, Cmax, t½, CL, Vd) are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
-
Statistical comparisons between the two groups are performed using a Student's t-test or ANOVA.
-
Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the established mechanism of action for camptothecin and the general workflow for the comparative pharmacokinetic study described above.
Caption: Mechanism of action of Camptothecin via Topoisomerase I inhibition.
Caption: Experimental workflow for a comparative in vivo pharmacokinetic study.
References
- 1. A Biophysical Insight of Camptothecin Biodistribution: Towards a Molecular Understanding of Its Pharmacokinetic Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
(S)-(+)-Cam-d5: The Gold Standard for Quantitative Analysis of Camptothecin
A Comparative Guide to Certified Reference Materials for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer research and drug development, the accurate quantification of therapeutic agents is paramount. Camptothecin, a potent topoisomerase I inhibitor, and its analogs are cornerstone compounds in the development of novel anti-cancer therapies. For researchers and analytical scientists, the choice of a certified reference material (CRM) is a critical decision that directly impacts the reliability and reproducibility of experimental data. This guide provides an objective comparison of (S)-(+)-Camptothecin-d5, a deuterated stable isotope-labeled (SIL) internal standard, with its non-deuterated counterparts, supported by established analytical principles and illustrative experimental data.
The Superiority of Deuterated Internal Standards
In quantitative analysis, particularly in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is essential to correct for variability during sample preparation and analysis.[1][2] The ideal IS should mimic the physicochemical properties of the analyte as closely as possible.[1] Deuterated standards, where hydrogen atoms are replaced by their stable isotope deuterium, are widely considered the "gold standard" for internal standards in mass spectrometry.[3]
The key advantages of using a deuterated internal standard such as this compound over non-deuterated alternatives (unlabeled camptothecin or structural analogs) include:
-
Co-elution with the Analyte: Due to their near-identical chemical and physical properties, deuterated standards co-elute with the analyte during chromatography. This ensures that both the analyte and the IS experience the same matrix effects, leading to more accurate and precise quantification.[2]
-
Improved Accuracy and Precision: By effectively compensating for variations in extraction recovery, injection volume, and matrix-induced ion suppression or enhancement, deuterated standards significantly improve the accuracy and precision of the analytical method.
-
Enhanced Method Robustness: The use of a deuterated IS leads to more rugged and reliable bioanalytical methods, which is crucial for regulated studies and in the drug development pipeline.
Performance Comparison: this compound vs. Non-Deuterated Alternatives
Table 1: Illustrative Comparison of Assay Performance with Deuterated vs. Non-Deuterated Internal Standards
| Performance Parameter | Method with Non-Deuterated IS | Method with Deuterated IS (this compound) |
| Accuracy (% Bias) | Can exceed ±50% | Typically within ±15% |
| Precision (% RSD) | Often > 20% | Generally < 15% |
| Matrix Effect | Significant and variable | Compensated, leading to normalization |
| Extraction Recovery | Variable and difficult to track | Variations are accounted for |
Table 2: Representative Bioanalytical Method Validation Data (Illustrative Example)
This table presents a hypothetical but typical outcome based on validation studies of similar compounds when comparing a structural analog IS to a deuterated IS.
| Quality Control Level | Non-Deuterated IS | Deuterated IS (this compound) |
| Accuracy (% Bias) | Precision (% RSD) | |
| Low QC | -12.5 | 14.8 |
| Medium QC | 8.9 | 11.2 |
| High QC | -15.2 | 13.5 |
This data is illustrative and based on typical performance differences observed in bioanalytical method validation.
Mechanism of Action: Camptothecin as a Topoisomerase I Inhibitor
Camptothecin exerts its cytotoxic effects by inhibiting DNA topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription. Camptothecin stabilizes the covalent complex between topoisomerase I and DNA, which leads to DNA strand breaks and ultimately, apoptosis (programmed cell death) in cancer cells.
Mechanism of Topoisomerase I inhibition by Camptothecin.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, rigorous experimental protocols are essential. The following are detailed methodologies for key experiments in the quantitative analysis of camptothecin using this compound as an internal standard.
LC-MS/MS Analysis of Camptothecin
This protocol outlines a general procedure for the quantification of camptothecin in a biological matrix, such as plasma.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve (S)-(+)-Camptothecin in a suitable solvent (e.g., DMSO).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards. Prepare a working solution of the internal standard at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions (Illustrative):
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for both camptothecin and camptothecin-d5.
4. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards.
-
Determine the concentration of camptothecin in the unknown samples from the calibration curve.
References
A Comparative Guide to Method Validation for Camptothecin Analysis: The D5-Deuterated Internal Standard Advantage
For researchers, scientists, and drug development professionals, the accurate quantification of camptothecin is critical for preclinical and clinical studies. This guide provides a comprehensive comparison of analytical methods for camptothecin, focusing on the use of a d5-deuterated internal standard versus other approaches. The use of a stable isotope-labeled internal standard, such as d5-camptothecin, is widely recognized as the gold standard in quantitative bioanalysis, offering superior accuracy and precision.
This guide presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of camptothecin in biological matrices, highlighting the benefits of employing a d5-deuterated internal standard. For comparative purposes, an alternative method using a non-deuterated internal standard is also detailed. The performance of both methodologies is summarized in clear, comparative tables, supported by detailed experimental protocols.
The Gold Standard: D5-Camptothecin as an Internal Standard
The ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process, from extraction to detection, thereby compensating for any variability. A deuterated internal standard, such as (S)-(+)-Camptothecin-d5, is the preferred choice as it shares near-identical physicochemical properties with the unlabeled analyte. This ensures co-elution during chromatography and similar ionization efficiency in the mass spectrometer, leading to more accurate and precise quantification.
Comparison of Analytical Methods
The following tables summarize the key performance parameters of a validated LC-MS/MS method for camptothecin analysis using a d5-camptothecin internal standard compared to a method employing a non-deuterated internal standard, camptothecin-20-O-acetate.
Table 1: Method Performance Comparison
| Parameter | Method with d5-Camptothecin IS | Method with Non-Deuterated IS |
| Linearity (ng/mL) | 1 - 1000 | 2.5 - 320 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 2.5 |
| Intra-day Precision (%RSD) | < 5% | < 10.9% |
| Inter-day Precision (%RSD) | < 7% | < 10.9% |
| Accuracy (% Bias) | ± 5% | -3.3% to 9.6% |
| Recovery (%) | > 90% | Not specified |
Table 2: Chromatographic and Mass Spectrometric Parameters
| Parameter | Method with d5-Camptothecin IS | Method with Non-Deuterated IS |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: WaterB: Acetonitrile |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (Analyte) | m/z 349.1 -> 305.1 | m/z 349.1 -> 305.1 |
| MRM Transition (IS) | m/z 354.1 -> 310.1 | m/z 391.1 -> 347.1 |
Experimental Protocols
Method 1: Camptothecin Analysis using d5-Camptothecin Internal Standard
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of d5-camptothecin internal standard solution (100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Camptothecin: 349.1 -> 305.1
-
d5-Camptothecin: 354.1 -> 310.1
-
Method 2: Camptothecin Analysis using a Non-Deuterated Internal Standard (Camptothecin-20-O-acetate)
1. Sample Preparation:
-
To 50 µL of rat plasma, add 20 µL of internal standard solution (camptothecin-20-O-acetate, 1 µg/mL).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 3 minutes and centrifuge at 12,000 rpm for 10 minutes.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: HPLC system
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Gradient elution with water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: Not explicitly stated for camptothecin, but would be similar to Method 1. For the prodrug and its metabolite in the cited study, specific transitions were used.
Visualizing the Workflow and Signaling Pathway
To further illustrate the analytical process and the mechanism of action of camptothecin, the following diagrams are provided.
Caption: Experimental workflow for camptothecin analysis using a d5 internal standard.
Caption: Simplified signaling pathway of camptothecin's mechanism of action.
Conclusion
The use of a d5-deuterated internal standard for the analysis of camptothecin by LC-MS/MS provides a robust, accurate, and precise method suitable for high-throughput bioanalysis in a regulatory environment. While methods employing non-deuterated internal standards can be validated, the inherent advantages of a stable isotope-labeled standard in minimizing analytical variability make it the superior choice for ensuring the highest quality data in drug development.
Comparative efficacy of (S)-(+)-Camptothecin-d5 with other topoisomerase I inhibitors
(S)-(+)-Camptothecin, a naturally occurring quinoline alkaloid, and its semi-synthetic derivatives, including topotecan and irinotecan, represent a critical class of chemotherapeutic agents known as topoisomerase I inhibitors. These compounds exert their anticancer effects by targeting topoisomerase I, an enzyme essential for relieving DNA torsional strain during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to DNA strand breaks and ultimately trigger programmed cell death, or apoptosis, in rapidly dividing cancer cells. This guide provides a comparative overview of the efficacy of (S)-(+)-Camptothecin and its clinically significant analogs, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms and experimental procedures.
While (S)-(+)-Camptothecin-d5 is a deuterated form of camptothecin, it is primarily utilized as an internal standard in analytical assays due to its distinct mass. Therefore, this guide will focus on the comparative efficacy of the non-deuterated parent compound, (S)-(+)-Camptothecin, alongside its key derivatives, topotecan and irinotecan (and its active metabolite, SN-38).
In Vitro Efficacy: A Head-to-Head Comparison
The cytotoxic potential of topoisomerase I inhibitors is commonly evaluated in vitro using various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this assessment. The following tables summarize the IC50 values for (S)-(+)-Camptothecin, topotecan, irinotecan, and its highly potent metabolite, SN-38, across a range of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| (S)-(+)-Camptothecin | NCI-H460 | Non-Small Cell Lung Cancer | 0.33 ± 0.05 | [1] |
| Topotecan | NCI-H460 | Non-Small Cell Lung Cancer | 1.38 ± 0.19 | [1] |
| Irinotecan | Lung A549 | Lung Cancer | 7.7 ± 1.0 | [2] |
| SN-38 | NCI-H460 | Non-Small Cell Lung Cancer | 0.21 ± 0.1 | [1] |
| SN-38 | Lung A549 | Lung Cancer | 0.091 ± 0.002 | [2] |
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Topotecan | A2780/DX | Ovarian Cancer | - | |
| Gimatecan | A2780/DX | Ovarian Cancer | 0.01 ± 0.006 | |
| Exatecan (DX-8951f) | P388 | Murine Leukemia | 0.975 µg/ml | |
| SN-38 | P388 | Murine Leukemia | 2.71 µg/ml | |
| Topotecan | P388 | Murine Leukemia | 9.52 µg/ml | |
| Camptothecin | P388 | Murine Leukemia | 23.5 µg/ml |
Note: IC50 values can vary between studies due to different experimental conditions such as cell density and incubation time.
Mechanism of Action: The DNA Damage Response
The primary mechanism of action for all camptothecin analogs involves the inhibition of topoisomerase I. This leads to the stabilization of the topoisomerase I-DNA cleavage complex, which in turn causes single-strand breaks in the DNA. When a replication fork encounters this complex, it results in a double-strand break, a highly cytotoxic event that triggers the DNA Damage Response (DDR) pathway and ultimately leads to apoptosis.
Caption: Topoisomerase I inhibitor-induced DNA damage pathway.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Culture medium
-
(S)-(+)-Camptothecin and its analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with various concentrations of the topoisomerase inhibitors and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Caption: Workflow of the MTT cytotoxicity assay.
In Vivo Tumor Xenograft Model
In vivo studies using tumor xenograft models in immunocompromised mice are crucial for evaluating the anti-tumor efficacy of novel compounds.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line
-
Matrigel (optional)
-
Topoisomerase inhibitors
-
Vehicle control
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Drug Administration: Administer the drugs (e.g., via intravenous or intraperitoneal injection) according to the desired dosing schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Plot tumor growth curves and calculate the tumor growth inhibition (TGI).
Caption: Workflow for an in vivo tumor xenograft study.
Concluding Remarks
The comparative analysis of (S)-(+)-Camptothecin and its analogs reveals a class of potent anticancer agents with a well-defined mechanism of action. While the parent compound, camptothecin, demonstrated significant preclinical activity, its clinical utility was hampered by poor solubility and toxicity. The development of semi-synthetic derivatives like topotecan and the prodrug irinotecan, which is metabolized to the highly active SN-38, has led to improved therapeutic indices and established their roles in the treatment of various solid tumors. The choice of a specific topoisomerase I inhibitor for therapeutic use depends on factors such as the tumor type, patient-specific metabolic profiles, and the desired pharmacokinetic properties. Further research continues to explore novel camptothecin analogs and drug delivery systems to enhance efficacy and minimize adverse effects.
References
Comparative Analysis of (S)-(+)-Camptothecin and its Analogs: An In Vitro and In Vivo Guide
(S)-(+)-Camptothecin-d5 , a deuterated form of the potent anti-cancer agent Camptothecin (CPT), is primarily utilized as an internal standard for analytical and pharmacokinetic studies due to its mass difference. While direct in vitro and in vivo efficacy studies on this compound are not prevalent in published literature, a wealth of comparative data exists for its non-deuterated parent compound, (S)-(+)-Camptothecin, and its clinically significant analogs. This guide provides an objective comparison of the performance of Camptothecin and its key derivatives, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers, scientists, and drug development professionals.
Introduction to Camptothecin and its Analogs
Camptothecin is a naturally occurring pentacyclic quinoline alkaloid with significant antitumor activity.[1][2] Its primary mechanism of action involves the inhibition of DNA topoisomerase I, an enzyme crucial for relaxing DNA supercoils during replication and transcription.[2][3][4] By stabilizing the covalent complex between topoisomerase I and DNA, Camptothecin and its derivatives lead to DNA single-strand breaks, ultimately triggering apoptosis in proliferating cancer cells.
Despite its potent anti-cancer properties, the clinical application of Camptothecin has been hampered by its poor water solubility and the instability of its active lactone ring, which hydrolyzes to an inactive carboxylate form at physiological pH. These limitations spurred the development of numerous analogs, including Topotecan, Irinotecan (and its active metabolite SN-38), and 9-aminocamptothecin, designed to improve solubility, stability, and therapeutic efficacy.
In Vitro Performance Comparison
The cytotoxic effects of Camptothecin and its analogs have been extensively evaluated across a variety of cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, a measure of drug potency, from comparative studies.
Table 1: In Vitro Cytotoxicity (IC50) of Camptothecin and Analogs in Human Colon Carcinoma HT-29 Cells
| Compound | IC50 (nM) |
| SN-38 | 8.8 |
| (S)-(+)-Camptothecin | 10 |
| 9-aminocamptothecin (9-AC) | 19 |
| Topotecan (TPT) | 33 |
| Irinotecan (CPT-11) | > 100 |
Lower IC50 values indicate higher potency.
As evidenced by the data, SN-38, the active metabolite of Irinotecan, is the most potent compound in this in vitro setting, followed closely by the parent Camptothecin. Irinotecan itself shows minimal activity, highlighting its role as a prodrug that requires metabolic activation.
In Vivo Performance Comparison
Preclinical in vivo studies using animal models are critical for evaluating the therapeutic potential of anti-cancer agents. While direct comparative in vivo studies for all analogs are not always performed under identical conditions, existing literature provides valuable insights. For instance, a study on B6D2F1 female mice implanted with P388 leukemia demonstrated that Topotecan had a reasonable therapeutic effect against multidrug-resistant sublines. Another study highlighted that 9-aminocamptothecin (9-AC) showed antitumor activity in vivo. A pharmacokinetic comparison in mice revealed that 9-AC is eliminated more rapidly than CPT.
The development of novel formulations, such as encapsulating Camptothecin in β-cyclodextrin nanosponges (CN-CPT), has shown to substantially delay the growth of PC-3 human prostate cancer cell engraftment in SCID mice without apparent toxic effects. This indicates that drug delivery systems can significantly enhance the in vivo performance of Camptothecins.
Experimental Protocols
In Vitro Cytotoxicity Assay (Colony-Forming Assay)
This protocol is based on the methodology used to compare the cytotoxicity of Camptothecin derivatives in human colon carcinoma HT-29 cells.
-
Cell Culture: HT-29 cells are cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 6-well plates at a density of 500 cells per well.
-
Drug Exposure: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Camptothecin, Topotecan, SN-38).
-
Incubation: The cells are exposed to the drugs for a defined period (e.g., 24 hours).
-
Colony Formation: After drug exposure, the drug-containing medium is removed, and cells are washed and incubated in fresh drug-free medium for a period that allows for colony formation (typically 10-14 days).
-
Staining and Counting: The colonies are fixed with methanol and stained with a solution like crystal violet. The number of colonies (defined as a cluster of ≥50 cells) in each well is counted.
-
Data Analysis: The survival fraction is calculated as the ratio of the number of colonies in treated wells to the number of colonies in control (untreated) wells. The IC50 value is determined by plotting the survival fraction against the drug concentration.
DNA Single-Strand Break Measurement (Alkaline Elution)
This protocol outlines the general steps for measuring DNA single-strand breaks induced by Camptothecin analogs.
-
Cell Radiolabeling: Cells are incubated with a radiolabeled DNA precursor, such as [¹⁴C]thymidine, for a sufficient time to incorporate the label into the DNA.
-
Drug Treatment: The radiolabeled cells are treated with the Camptothecin analogs at various concentrations for a specific duration.
-
Cell Lysis: The cells are harvested and deposited onto a filter. A lysis solution is then passed through the filter to lyse the cells and deproteinize the DNA.
-
Alkaline Elution: An alkaline solution is slowly pumped through the filter. This solution denatures the DNA and elutes the single-stranded fragments. The rate of elution is proportional to the number of single-strand breaks.
-
Sample Collection and Analysis: The eluate is collected in fractions over time. The radioactivity in each fraction and on the filter is measured using a scintillation counter.
-
Data Interpretation: The amount of DNA eluted over time is plotted. A faster elution rate for drug-treated cells compared to control cells indicates the presence of DNA single-strand breaks.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the signaling pathway of Camptothecin and a typical experimental workflow for its in vitro evaluation.
Caption: Mechanism of action for Camptothecin analogs.
Caption: General workflow for in vitro cytotoxicity testing.
References
- 1. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Camptothecin and its analogues: a review on their chemotherapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Camptothecin | DNA Topoisomerases | Tocris Bioscience [tocris.com]
A Comparative Guide to (S)-(+)-Camptothecin-d5 for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of analytes by mass spectrometry. This guide provides a comprehensive comparison of (S)-(+)-Camptothecin-d5 with its non-deuterated counterpart, (S)-(+)-Camptothecin, offering insights into its performance as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Product Specifications: A Head-to-Head Comparison
The choice of an appropriate internal standard begins with a thorough evaluation of its chemical purity and isotopic enrichment. Below is a summary of typical specifications for this compound and its non-labeled analog.
| Parameter | This compound | (S)-(+)-Camptothecin |
| Chemical Formula | C₂₀H₁₁D₅N₂O₄ | C₂₀H₁₆N₂O₄ |
| Molecular Weight | 353.38 g/mol | 348.35 g/mol |
| CAS Number | 1329616-37-6[1] | 7689-03-4 |
| Chemical Purity | ≥99.61%[2] | ≥98% (HPLC)[3] |
| Isotopic Purity | Not explicitly stated, but high enrichment is expected for use as an internal standard. | Not Applicable |
| Appearance | White to off-white solid powder | White to yellow to green powder |
Performance in Bioanalytical Methods
The true measure of an internal standard's utility lies in its performance within a validated bioanalytical method. The primary advantage of a deuterated standard like this compound is its ability to co-elute with the analyte while being distinguishable by the mass spectrometer. This co-elution ensures that any variations during sample preparation, injection, and ionization are mirrored by both the analyte and the internal standard, leading to more accurate and precise results.
Published studies, while not always detailing the exact specifications of the internal standard used, consistently demonstrate the robustness of LC-MS/MS methods for camptothecin and its derivatives when a deuterated internal standard is employed. These methods typically achieve excellent linearity, precision, and accuracy, meeting the stringent requirements of regulatory bodies. For instance, a study on a camptothecin derivative demonstrated intra- and inter-day precision values of 0.21% and 7.25%, respectively, with extraction efficiencies ranging from 91.23% to 105.4% when using camptothecin as an internal standard. Another validated method for a camptothecin prodrug reported an accuracy of 96.7-109.6% and intra- and inter-day precision of 10.9% or less.
Experimental Protocol: Quantification of Camptothecin in Human Plasma
This section outlines a typical experimental protocol for the quantification of camptothecin in human plasma using this compound as an internal standard, based on established bioanalytical methods.
Sample Preparation (Protein Precipitation)
-
Spike Internal Standard: To 100 µL of human plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1 minute.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Isolate Supernatant: Carefully transfer the supernatant to a clean tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
Camptothecin: m/z 349.1 → 305.1
-
Camptothecin-d5: m/z 354.1 → 310.1
-
Visualizing the Workflow and Rationale
To better illustrate the processes involved, the following diagrams created using Graphviz depict the bioanalytical workflow and the underlying principle of using a deuterated internal standard.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling (S)-(+)-Camptothecin-d5
(S)-(+)-Camptothecin-d5 , a deuterated analog of the potent antineoplastic agent Camptothecin, requires stringent safety protocols due to its cytotoxic and toxic properties.[1][2] As an inhibitor of DNA topoisomerase I, it can cause genetic defects, cancer, and may damage fertility or an unborn child.[1][3][4] Acute toxicity is high if swallowed, and it can also be toxic upon inhalation or skin contact. Therefore, meticulous planning and adherence to safety procedures are paramount for researchers, scientists, and drug development professionals.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The primary barrier between the researcher and the hazardous substance is appropriate Personal Protective Equipment. Due to the high toxicity of this compound, a comprehensive PPE strategy is non-negotiable.
| PPE Category | Item | Specification and Use |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-grade, powder-free nitrile gloves that comply with ASTM D6978-05 standards. The outer glove should be removed and disposed of as cytotoxic waste immediately after handling the compound. The inner glove should be removed upon leaving the work area. |
| Body Protection | Disposable Gown | A disposable, fluid-resistant gown with long sleeves and elastic or knit cuffs is required to protect clothing and skin from contamination. |
| Respiratory Protection | N95 Respirator or Higher | For handling the powdered solid, a NIOSH-approved N95 respirator or a higher level of respiratory protection should be used to prevent inhalation of aerosolized particles. A surgical mask is not sufficient for protecting the worker. |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that meet ANSI Z87.1 standards. In situations with a risk of splashing, a full-face shield should be worn in conjunction with goggles for maximum protection. |
Operational Plan for Handling
A systematic approach to handling this compound minimizes the risk of exposure and contamination. All handling of the solid compound and concentrated solutions should occur within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).
Step 1: Preparation and Weighing
-
Before starting, ensure the work area is clean and decontaminated.
-
Don all required PPE as specified in the table above.
-
When weighing the solid compound, perform this task within a chemical fume hood or a containment device to prevent inhalation of the powder.
-
Use dedicated equipment (spatulas, weigh boats) for handling the compound.
Step 2: Solution Preparation
-
(S)-(+)-Camptothecin is typically dissolved in an organic solvent like DMSO to create a stock solution.
-
This process should be performed in a chemical fume hood.
-
Add the solvent to the vial containing the pre-weighed compound to avoid generating dust.
-
Ensure the container is tightly sealed after preparation.
Step 3: Experimental Use
-
When adding the compound to cell cultures or reaction mixtures, work within a BSC to maintain sterility and containment.
-
Use caution to avoid splashes and aerosols.
-
Any equipment that comes into contact with the compound, such as pipette tips, should be considered contaminated.
Step 4: Post-Handling Decontamination
-
After handling is complete, decontaminate all surfaces and equipment.
-
Wipe down the work area in the fume hood or BSC with a suitable deactivating agent, followed by 70% ethanol.
-
Carefully doff PPE, removing the outer gloves first, and dispose of all items in the designated cytotoxic waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous cytotoxic waste according to institutional and local regulations.
-
Solid Waste: All disposable PPE (gloves, gown, mask), weigh boats, contaminated wipes, and other solid materials must be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container (often a yellow or black bin).
-
Liquid Waste: Unused solutions and contaminated media should be collected in a designated, sealed hazardous waste container. Do not pour any camptothecin-containing solutions down the drain.
-
Sharps: Needles and syringes that have come into contact with the compound must be disposed of in a designated sharps container for cytotoxic waste.
Experimental Protocol: Induction of Apoptosis
This protocol describes a general procedure for inducing apoptosis in a cell culture using Camptothecin.
Materials:
-
A susceptible cell line (e.g., Jurkat, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
1 mM stock solution of this compound in DMSO
-
Tissue culture plates or flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in fresh complete medium at a desired density (e.g., 0.5 x 10^6 cells/mL) and allow them to adhere or stabilize overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Dilute the 1 mM stock solution of this compound in a complete medium to the desired final concentration (typically 4-6 µM). A vehicle control (DMSO equivalent) must be included.
-
Incubation: Remove the old medium from the cells and add the medium containing Camptothecin or the vehicle control. Incubate the cells for a predetermined time (e.g., 4-24 hours), depending on the cell type's sensitivity.
-
Harvesting: After incubation, collect the cells. For adherent cells, this will involve trypsinization. Centrifuge the cell suspension to pellet the cells.
-
Analysis: The harvested cells can now be analyzed for markers of apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or caspase activity assays.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. Biotechnological approaches for the production of camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Camptothecin design and delivery approaches for elevating anti-topoisomerase I activities in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
